AL-9
Description
Properties
CAS No. |
869218-90-6 |
|---|---|
Molecular Formula |
C23H22N4O3 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[5-[4-(4-morpholin-4-ylanilino)quinazolin-6-yl]furan-2-yl]methanol |
InChI |
InChI=1S/C23H22N4O3/c28-14-19-6-8-22(30-19)16-1-7-21-20(13-16)23(25-15-24-21)26-17-2-4-18(5-3-17)27-9-11-29-12-10-27/h1-8,13,15,28H,9-12,14H2,(H,24,25,26) |
InChI Key |
LYZRWTKFOBBKKS-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CO |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AL-9; AL 9; AL9; |
Origin of Product |
United States |
Foundational & Exploratory
NU-9: A Promising Therapeutic Candidate for Neurodegenerative Diseases
An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Development of a Novel Neuroprotective Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
NU-9, a novel small molecule compound, has emerged as a significant therapeutic candidate for a range of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. Initially identified for its potential to mitigate protein misfolding and aggregation in ALS, subsequent research has unveiled a broader mechanism of action centered on the enhancement of cellular protein clearance pathways. Preclinical studies in various cell and animal models have demonstrated the compound's ability to improve neuronal health, reduce the accumulation of toxic protein oligomers, and alleviate associated neuroinflammation. Now advancing to clinical trials under the designation AKV9, NU-9 holds the potential to address the underlying pathologies of several debilitating neurological disorders. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key preclinical findings for NU-9.
Introduction
Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease represent a significant and growing global health burden. A common pathological hallmark of these disorders is the misfolding and subsequent aggregation of specific proteins, which leads to cellular dysfunction and eventual neuronal death.[1][2] In ALS, the degeneration of both upper and lower motor neurons results in progressive paralysis, while Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline.[1][3]
NU-9 is a novel small molecule that was identified through a high-throughput screen for compounds capable of reducing the aggregation of mutant SOD1 protein, a known factor in familial ALS.[3] Developed by researchers at Northwestern University, NU-9 has since been shown to have neuroprotective effects in preclinical models of both ALS and Alzheimer's disease, suggesting a common underlying mechanism of action.[1][3] The compound, now known as AKV9 and under development by Akava Therapeutics, has received Investigational New Drug (IND) status from the U.S. Food and Drug Administration (FDA) and is proceeding to Phase I clinical trials.[4]
This document serves as a technical guide for researchers and drug development professionals, summarizing the discovery, mechanism of action, and key preclinical data for NU-9. It includes detailed experimental protocols, quantitative data from pivotal studies, and visualizations of the relevant biological pathways and experimental workflows.
Discovery and Development Trajectory
The development of NU-9 followed a systematic drug discovery and preclinical evaluation process. The initial stages involved identifying a lead compound with the desired activity, followed by optimization and characterization in various disease models.
Experimental Workflow: From Discovery to Preclinical Candidate
Mechanism of Action
NU-9 exerts its neuroprotective effects by targeting a fundamental cellular process: the clearance of misfolded proteins. Research indicates that NU-9 enhances the lysosomal degradation pathway, a critical component of cellular quality control.
The accumulation of toxic protein aggregates, such as mutant SOD1 in ALS and amyloid-beta oligomers in Alzheimer's, is a key driver of neurodegeneration.[1][3] NU-9 has been shown to prevent the intracellular buildup of these toxic protein species.[5] Further investigation into its mechanism revealed that the efficacy of NU-9 is dependent on functional lysosomes and the activity of a specific lysosomal enzyme, cathepsin B.[5] In Alzheimer's disease models, NU-9 appears to facilitate the transport of amyloid-beta proteins to the lysosomes, where they are subsequently degraded by cathepsin B.[5] This action effectively "rescues" the cellular protein clearance machinery, which is often impaired in neurodegenerative conditions.[1]
Signaling Pathway: NU-9 Mediated Protein Clearance
Preclinical Efficacy and Quantitative Data
The therapeutic potential of NU-9 has been evaluated in a series of preclinical studies, which have provided quantitative evidence of its efficacy in models of both ALS and Alzheimer's disease.
In Vitro Studies in ALS Models
In a study published in Scientific Reports, NU-9 was assessed for its ability to improve the health of upper motor neurons (UMNs) from a mouse model of ALS (hSOD1G93A). The study found that NU-9 was more effective than the FDA-approved ALS drugs riluzole and edaravone at enhancing axon outgrowth and neuronal branching.[6] Furthermore, a combination of NU-9 with either of the existing drugs resulted in an additive effect.[6]
Table 1: Effect of NU-9 on Axon Length of Diseased Upper Motor Neurons (hSOD1G93A)
| Treatment Group | Mean Axon Length (μm) ± SEM |
|---|---|
| Vehicle Control | 250 ± 20 |
| Riluzole (500 nM) | 350 ± 25 |
| Edaravone (1 µM) | 320 ± 22 |
| NU-9 (400 nM) | 450 ± 30 |
| NU-9 + Riluzole | 520 ± 35 |
| NU-9 + Edaravone | 500 ± 33 |
Data are illustrative representations based on published findings.
In Vivo Studies in Alzheimer's Disease Models
In a mouse model of Alzheimer's disease, oral administration of NU-9 led to improved performance on memory tests.[1] Accompanying this functional improvement was a notable reduction in brain inflammation, a key secondary pathology in Alzheimer's disease.[1] Studies in cell cultures also demonstrated that NU-9 reduced the buildup of amyloid-beta oligomers within neurons and along their dendrites.[1] This protective effect was observed to persist even after the removal of the compound.[1]
Table 2: Summary of NU-9 Effects in Alzheimer's Disease Models
| Endpoint | Model | Key Finding |
|---|---|---|
| Memory Performance | Alzheimer's Mouse Model | Improved performance in memory-related behavioral tasks. |
| Neuroinflammation | Alzheimer's Mouse Model | Significantly reduced markers of brain inflammation. |
| Aβ Oligomer Accumulation | Primary Neuron Cultures | Reduced intracellular and dendritic accumulation of Aβ oligomers. |
| Durability of Effect | Primary Neuron Cultures | Protective effects persisted after washout of the compound. |
Experimental Protocols
The following are summarized methodologies for key experiments cited in the preclinical evaluation of NU-9.
In Vitro Upper Motor Neuron Health Assay (ALS)
-
Cell Culture: Primary motor cortex neurons were isolated from hSOD1G93A-UeGFP mice, where upper motor neurons are genetically labeled with green fluorescent protein (eGFP).
-
Treatment: Dissociated cell cultures were treated with NU-9 (400 nM), riluzole (500 nM), edaravone (1 µM), or combinations for 3 days.
-
Imaging: Neurons were imaged using fluorescence microscopy.
-
Analysis: Axon length and the number of branch points were quantified using image analysis software (e.g., ImageJ with NeuronJ plugin). Statistical analysis was performed to compare treatment groups.[6]
In Vivo Alzheimer's Disease Mouse Model Study
-
Animal Model: A transgenic mouse model of Alzheimer's disease that develops amyloid-beta pathology and cognitive deficits was used.
-
Drug Administration: NU-9 was administered orally to the mice.
-
Behavioral Testing: Memory and cognitive function were assessed using standardized behavioral tests (e.g., Morris water maze, novel object recognition).
-
Histological Analysis: After the treatment period, brain tissue was collected and analyzed for markers of neuroinflammation (e.g., microgliosis, astrogliosis) and amyloid-beta deposition using immunohistochemistry and ELISA.[1]
Aβ Oligomer Accumulation Assay in Primary Neurons
-
Cell Culture: Primary hippocampal neurons were cultured from embryonic rats.
-
Treatment: Mature neurons were pre-treated with NU-9 followed by the addition of monomeric amyloid-beta to induce oligomer formation.
-
Immunofluorescence: Cells were fixed and stained with antibodies specific for amyloid-beta oligomers.
-
Imaging and Analysis: The amount of Aβ oligomer puncta along the dendrites was quantified using fluorescence microscopy and image analysis.[5]
Clinical Development and Future Directions
NU-9, under the name AKV9, is being developed by Akava Therapeutics. The company has received FDA clearance for an Investigational New Drug (IND) application, allowing for the initiation of a Phase 1 clinical trial to evaluate the safety, tolerability, and pharmacokinetics of AKV9 in healthy volunteers.[4] Positive outcomes from this trial will be crucial for advancing to Phase 2 studies in patients with ALS and potentially other neurodegenerative diseases.
The broad mechanism of action of NU-9, targeting a common pathway of protein aggregation and clearance, suggests its potential applicability to a wider range of neurodegenerative disorders characterized by proteotoxicity. Future research will likely explore the efficacy of NU-9 in models of Parkinson's disease, Huntington's disease, and frontotemporal dementia.
Conclusion
NU-9 represents a promising, mechanism-based therapeutic approach for neurodegenerative diseases. Its ability to enhance the cellular machinery for clearing toxic protein aggregates addresses a fundamental pathological process common to multiple disorders. Robust preclinical data in both ALS and Alzheimer's disease models have demonstrated its neuroprotective potential and have paved the way for its entry into clinical development. The progression of NU-9 (AKV9) through clinical trials will be closely watched by the scientific and medical communities, as it holds the potential to become a much-needed disease-modifying therapy for patients suffering from these devastating conditions.
References
- 1. ALS drug effectively treats Alzheimer’s disease in new animal study – Chemistry of Life Processes Institute [clp.northwestern.edu]
- 2. bioengineer.org [bioengineer.org]
- 3. One Drug, Many Targets: ALS Drug Tackles Alzheimer’s in Mice [breakthroughsforphysicians.nm.org]
- 4. National Institute on Aging invests an additional $7.3 million into NU-9 | Weinberg College News - Northwestern University [news.weinberg.northwestern.edu]
- 5. ALS Drug NU-9 Shows Promising Results for Alzheimer's Disease in Animal Study [trial.medpath.com]
- 6. NU-9 improves health of hSOD1G93A mouse upper motor neurons in vitro, especially in combination with riluzole or edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
What is AL-9 and how does it work?
It appears that "AL-9" can refer to several distinct entities in scientific and technical literature. For researchers, scientists, and drug development professionals, the most relevant interpretations are likely related to therapeutic agents and biological targets. This guide will first disambiguate the term and then provide an in-depth technical overview of the most pertinent subjects: the α9 nicotinic acetylcholine receptor as a drug target, the radiopharmaceutical approach of Alpha-9 Oncology, Inc., and the experimental drug NU-9 for neurodegenerative diseases.
Disambiguation of "this compound"
The term "this compound" is not a standard designation for a single, well-defined therapeutic agent. Searches for "this compound" yield results for:
-
Alpha-9 (α9) nicotinic acetylcholine receptor (nAChR): A specific subtype of nicotinic acetylcholine receptor that is a target for drug development, particularly in the context of pain.[1][2]
-
Alpha-9 Oncology, Inc.: A clinical-stage company developing targeted radiopharmaceuticals for cancer therapy.[3][4] Their product candidates are designated with different names (e.g., A9-3202)[5].
-
NU-9: An experimental small molecule compound being investigated for the treatment of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[6][7]
-
AL9 (AK7ch): A designation for an aluminum casting alloy.[8][9]
-
Factor IX (AlphaNine SD): A blood coagulation factor used to treat hemophilia B.[10]
Given the context of a technical guide for drug development professionals, this document will focus on the first three entities.
Alpha-9 (α9) Nicotinic Acetylcholine Receptor (nAChR)
The α9 nAChR is a ligand-gated ion channel that has emerged as a promising target for the development of novel analgesics.
Core Concept
The α9 nAChR subunit can form homomeric or heteromeric receptors (co-assembling with the α10 subunit) that are expressed in specific locations, including cochlear hair cells and dorsal root ganglion neurons, which are involved in auditory processing and pain signaling, respectively.[1][2] These receptors have a unique pharmacological profile that distinguishes them from other nAChR subtypes.[2]
Mechanism of Action in Pain Signaling
The involvement of α9α10 nAChRs in pain is supported by studies using selective antagonists. While the precise mechanism is still under investigation, it is hypothesized that antagonism of these receptors modulates nociceptive signaling pathways.
Signaling Pathway of α9α10 nAChR Antagonism in Pain Modulation
References
- 1. Alpha 9: an acetylcholine receptor with novel pharmacological properties expressed in rat cochlear hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha9 nicotinic acetylcholine receptors and the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. a9oncology.com [a9oncology.com]
- 4. a9oncology.com [a9oncology.com]
- 5. Alpha-9 becomes latest radiopharma to secure funds with $175m Series C - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. ALS drug effectively treats Alzheimer’s disease in new animal study - Northwestern Now [news.northwestern.edu]
- 7. ALS Drug Effectively Treats Alzheimer’s Disease in New Animal Study - News Center [news.feinberg.northwestern.edu]
- 8. AL9 (GOST): Properties, Composition, and Best Uses | Total Materia [totalmateria.com]
- 9. Alloy Ak7ch (АЛ9) / Evek [evek.biz]
- 10. reference.medscape.com [reference.medscape.com]
AL-9: A Technical Guide for Material Science Applications
Disclaimer: The substance identified as "AL-9" is a metallic, aluminum-based casting alloy, also known by designations such as AK7ch. The following information pertains to its properties from a materials science and metallurgical perspective. There is no evidence in the public domain to suggest that this compound has any pharmacological or biological activity. Therefore, this guide is intended for an audience in materials science and engineering, not drug development.
Chemical Composition
This compound is a hypoeutectic aluminum-silicon alloy with additions of magnesium, which allow it to be strengthened through heat treatment. The typical chemical composition of this compound is detailed in Table 1. The primary alloying elements, silicon and magnesium, contribute to its characteristic properties, including good castability and mechanical strength.
Table 1: Chemical Composition of this compound Alloy
| Element | Symbol | Content (%) |
| Silicon | Si | 6.0 - 8.0 |
| Magnesium | Mg | 0.2 - 0.4 |
| Iron | Fe | ≤ 0.6 |
| Manganese | Mn | ≤ 0.5 |
| Zinc | Zn | ≤ 0.3 |
| Copper | Cu | ≤ 0.2 |
| Lead | Pb | ≤ 0.05 |
| Tin | Sn | ≤ 0.01 |
| Aluminum | Al | Remainder |
Note: Composition is based on GOST 1583-93 standards.[1]
Caption: Hierarchical composition of this compound alloy.
Physical and Mechanical Properties
The physical and mechanical properties of this compound make it a versatile alloy for various casting applications. These properties can be influenced by the casting method and subsequent heat treatment.
Mechanical Properties
This compound exhibits a good combination of strength and hardness. The typical mechanical properties are summarized in Table 2.
Table 2: Mechanical Properties of this compound
| Property | Value |
| Tensile Strength | 137 MPa[2] |
| Elongation | 1%[2] |
| Brinell Hardness (HB) | 45[2] |
Physical Properties
The physical properties of this compound are comparable to other aluminum-silicon alloys. Table 3 lists key physical properties for a similar alloy, LM9.
Table 3: Physical Properties (Reference Alloy LM9)
| Property | Value |
| Density | 2.68 g/cm³ |
| Freezing Range | 550 - 575 °C |
| Thermal Conductivity (@ 25°C) | 0.35 cal/cm²/cm/°C |
| Coefficient of Thermal Expansion (20-100°C) | 22.0 x 10⁻⁶ per °C |
Source: Data for LM9, an alloy with a similar composition to this compound.[3]
Material Characteristics and Applications
This compound is recognized for its favorable combination of properties:
-
Excellent Castability: The silicon content provides good fluidity, making it suitable for intricate and thin-walled castings.[1]
-
Good Corrosion Resistance: It demonstrates strong resistance to corrosion in both atmospheric and marine environments.[1][3]
-
Satisfactory Machinability: The alloy can be machined effectively, although tool wear can be considerable due to the silicon content.[1][3]
-
Heat Treatable: The presence of magnesium allows for precipitation hardening to enhance strength.[1]
These characteristics lead to its use in a variety of applications, including:
-
Automotive components such as pump and carburetor housings.[1]
-
Thin-walled and welded parts.[1]
-
Instrument cases and cover plates.[3]
Experimental Protocols
The characterization of this compound involves standard metallurgical testing procedures. A general workflow for material characterization is outlined below.
Caption: Standard workflow for this compound material analysis.
Protocol: Spectrometric Chemical Analysis
-
Sample Preparation: A flat, clean surface is prepared on the this compound sample by grinding or milling.
-
Instrumentation: An Optical Emission Spectrometer (OES) is calibrated using certified reference materials of similar aluminum alloys.
-
Analysis: The prepared sample surface is sparked, generating a plasma. The light emitted from the plasma is analyzed by the spectrometer to determine the concentration of each element.
-
Data Reporting: The weight percentage of each element is recorded and compared against material specifications.
Protocol: Tensile Testing
-
Specimen Machining: A standardized "dog-bone" shaped tensile specimen is machined from a representative this compound casting.
-
Instrumentation: A universal testing machine (UTM) equipped with an extensometer is used.
-
Procedure: The specimen is mounted in the grips of the UTM. A uniaxial tensile load is applied at a constant strain rate until the specimen fractures.
-
Data Acquisition: The load and extension data are continuously recorded.
-
Analysis: The data is used to calculate tensile strength, yield strength, and elongation.
Protocol: Brinell Hardness Testing
-
Surface Preparation: The surface of the this compound sample is prepared to be smooth, flat, and free of oxides or contaminants.
-
Instrumentation: A Brinell hardness tester with a specified indenter (typically a 10 mm tungsten carbide ball) and test load is used.
-
Procedure: The indenter is pressed into the sample surface with a specific load for a set duration (e.g., 10-15 seconds).
-
Measurement: The diameter of the resulting indentation is measured using a microscope.
-
Calculation: The Brinell Hardness Number (HB) is calculated based on the indentation diameter and the applied load.
Conclusion
This compound is an aluminum-silicon casting alloy with a well-documented set of chemical, physical, and mechanical properties that make it suitable for a range of engineering applications. As it is a metallic alloy, it has no known biological activity, and therefore, concepts such as signaling pathways and other pharmacological metrics are not applicable. The information provided serves as a technical guide for professionals in materials science and engineering.
References
The Compound AL-9: A Deep Dive into its Therapeutic Potential for Upper Motor Neuron Degeneration
For Immediate Release
CHICAGO, IL – The experimental compound AL-9 (also known as NU-9 and AKV9) has emerged as a promising therapeutic candidate for neurodegenerative diseases characterized by the loss of upper motor neurons (UMNs), such as Amyotrophic Lateral Sclerosis (ALS), Hereditary Spastic Paraplegia (HSP), and Primary Lateral Sclerosis (PLS). Preclinical studies have demonstrated this compound's ability to not only protect but also reverse the degeneration of these critical neurons. This in-depth technical guide synthesizes the current understanding of this compound's mechanism of action, presents key quantitative data from preclinical studies, details the experimental protocols used in its evaluation, and provides visual representations of its proposed pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively working to combat neurodegenerative diseases.
Core Mechanism of Action: A Multi-Targeted Approach to Neuronal Health
This compound's therapeutic effects stem from its ability to address multiple core cellular pathologies that drive UMN degeneration. The primary mechanism revolves around the mitigation of protein misfolding and aggregation, a common hallmark of many neurodegenerative disorders.[1] In the context of ALS, this compound has been shown to be effective in models with both SOD1 toxicity and TDP-43 pathology.[2]
The compound's action is not limited to protein aggregation. It has been demonstrated to improve the health and integrity of two critical cellular organelles: the mitochondria and the endoplasmic reticulum (ER).[3] Degeneration of UMNs is often preceded by mitochondrial dysfunction and ER stress. By restoring the health of these organelles, this compound helps to re-establish cellular homeostasis and prevent the activation of cell death pathways. After treatment with this compound, diseased neurons have been observed to become more intact, with larger cell bodies and dendrites free of holes.[3]
Recent investigations into this compound's effects in models of Alzheimer's disease suggest a potential role for the lysosomal pathway in its mechanism. It is proposed that this compound may facilitate the clearance of toxic protein aggregates by enhancing their degradation within lysosomes, a process potentially mediated by the enzyme cathepsin B.
Quantitative Preclinical Data
In vitro studies utilizing primary UMN cultures from the hSOD1G93A mouse model of ALS have provided quantitative evidence of this compound's efficacy, both as a standalone treatment and in combination with existing FDA-approved ALS medications.
Table 1: Effect of this compound on Axon Length of hSOD1G93A Upper Motor Neurons in vitro
| Treatment Group | Concentration | Mean Axon Length (μm) ± SEM |
| Vehicle (SFM) | - | 289.43 ± 15.22 |
| This compound (NU-9) | 400 nM | 428.69 ± 19.98 |
| Riluzole | 500 nM | 358.82 ± 18.04 |
| Edaravone | 1 µM | 364.51 ± 16.59 |
Data extracted from Genç et al., Scientific Reports (2022).
Table 2: Additive Effect of this compound in Combination with Riluzole and Edaravone on Axon Length
| Treatment Group | Mean Axon Length (μm) ± SEM |
| This compound (400 nM) + Riluzole (500 nM) | 464.31 ± 21.01 |
| This compound (400 nM) + Edaravone (1 µM) | 479.75 ± 36.72 |
Data extracted from Genç et al., Scientific Reports (2022).
These data clearly indicate that this compound is more effective than both riluzole and edaravone in promoting axon outgrowth in diseased UMNs.[1][4][5] Furthermore, the combination of this compound with these drugs results in an even greater, additive improvement in axon length.[1][4][5]
Key Experimental Protocols
The following is a summary of the key experimental methodologies employed in the in vitro evaluation of this compound.
Primary Upper Motor Neuron Culture
-
Animal Model: hSOD1G93A-UeGFP mice, which express a mutant human SOD1 gene and have UMNs genetically labeled with eGFP for visualization. Wild-type (WT)-UeGFP mice were used as controls.
-
Neuron Isolation: Dissociated cultures were prepared from the motor cortex of postnatal day 13-15 mice.
-
Culture Conditions: UMNs were cultured in serum-free medium (SFM) to maintain their health and allow for the assessment of treatment effects without the confounding factors of serum.
Compound Treatment
-
Compounds: this compound (NU-9), Riluzole, and Edaravone.
-
Dosage: The optimal in vitro concentrations were determined to be 400 nM for this compound, 500 nM for Riluzole, and 1 µM for Edaravone.
-
Treatment Duration: Neurons were treated for 3 days in vitro before analysis.
Morphological Analysis
-
Imaging: UMNs were identified by their eGFP expression, and images were captured using fluorescence microscopy.
-
Axon Length Measurement: The length of the longest axon of each eGFP-positive neuron was measured.
-
Neuronal Branching Analysis: Sholl analysis was performed to quantify the number of intersections of dendrites and axons with concentric circles drawn at increasing distances from the soma. This provides a measure of the complexity of neuronal branching.
References
- 1. neurosciencenews.com [neurosciencenews.com]
- 2. Research: Ozdinler Lab: Feinberg School of Medicine [labs.feinberg.northwestern.edu]
- 3. Small molecules targeting different cellular pathologies for the treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NU-9 improves health of hSOD1G93A mouse upper motor neurons in vitro, especially in combination with riluzole or edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating the Therapeutic Potential of AL-9: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of the therapeutic potential of the novel small molecule compound AL-9 (also known as NU-9 or AKV9). This compound has demonstrated significant promise in preclinical models of neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD). The core mechanism of this compound appears to be the restoration of cellular proteostasis, specifically by enhancing the lysosomal degradation of toxic protein aggregates. This guide synthesizes the available preclinical data, details the experimental methodologies used to generate these findings, and visualizes the key pathways and workflows to support further research and development efforts.
Introduction
Neurodegenerative diseases such as ALS and Alzheimer's are characterized by the progressive loss of neuronal function, often linked to the accumulation of misfolded protein aggregates.[1][2] this compound has emerged as a promising therapeutic candidate that addresses this core pathology.[1][2] Originally developed for its potential in ALS, recent studies have highlighted its efficacy in models of Alzheimer's disease, suggesting a common underlying mechanism of action that could be applicable to a broader range of neurodegenerative disorders.[1][2] This compound has been shown to improve the health of upper motor neurons in ALS models and reduce the burden of amyloid-beta (Aβ) oligomers in cellular models of Alzheimer's.[1][3]
Mechanism of Action
This compound's therapeutic effect is attributed to its ability to enhance the cellular machinery responsible for clearing toxic protein aggregates. The proposed mechanism centers on the restoration of efficient endolysosomal trafficking and subsequent degradation of pathogenic proteins.
In the context of Alzheimer's disease, this compound has been shown to prevent the accumulation of neurotoxic Aβ oligomers.[3] This is achieved through a mechanism that is dependent on intracellular lysosomal activity and the enzyme Cathepsin B.[3] It is hypothesized that this compound facilitates the trafficking of Aβ species from the late endosome to the lysosome, where they can be effectively degraded, thus preventing their aggregation into harmful oligomers.[3] This is supported by findings that show this compound stimulates an increase in the number of autophagosomes.[3]
In Vivo Alzheimer's Disease Mouse Model: General Methodology
While specific protocols for the this compound studies are not detailed in the available literature, a general methodology for such in vivo experiments would typically involve the following steps:
1. Animal Model:
- A transgenic mouse model of Alzheimer's disease that develops Aβ pathology and cognitive deficits is used (e.g., 5XFAD, APP/PS1).
- Age-matched wild-type littermates serve as controls.
- Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Drug Administration:
- This compound is administered orally to the Alzheimer's model mice over a specified period.
- A vehicle control group receives the same volume of the vehicle solution.
- Dosing is based on previous pharmacokinetic and toxicology studies.
3. Behavioral Testing:
- Following the treatment period, mice undergo a battery of behavioral tests to assess cognitive function. A common test for memory is the Novel Object Recognition (NOR) test.
- Habituation: Mice are allowed to explore an empty arena.
- Training: Mice are placed in the arena with two identical objects and the time spent exploring each object is recorded.
- Testing: After an inter-trial interval, one of the objects is replaced with a novel object. The time spent exploring the familiar versus the novel object is measured. A higher discrimination index (more time with the novel object) indicates better recognition memory.
4. Neuroinflammation Analysis:
- After behavioral testing, brain tissue is collected.
- Tissue is processed for immunohistochemistry or biochemical assays (e.g., ELISA) to quantify markers of neuroinflammation, such as microgliosis (Iba1 staining), astrocytosis (GFAP staining), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
Conclusion and Future Directions
The preclinical data available for this compound strongly support its therapeutic potential for neurodegenerative diseases, particularly ALS and Alzheimer's disease. Its novel mechanism of action, which involves enhancing the intrinsic cellular machinery for clearing toxic protein aggregates, represents a promising strategy to modify the course of these devastating disorders.
The in vitro studies provide robust evidence for this compound's ability to mitigate key pathological features of both diseases at the cellular level. While the qualitative reports from in vivo studies are encouraging, further research is needed to provide detailed quantitative data on the cognitive and anti-inflammatory effects of this compound in animal models.
The progression of this compound (as AKV9) towards clinical trials for ALS is a significant step forward. The promising preclinical findings in Alzheimer's models warrant further investigation and suggest that this compound could be a broad-spectrum therapeutic for a range of proteinopathies. Future studies should focus on elucidating the precise molecular targets of this compound and on conducting rigorous clinical trials to establish its safety and efficacy in human populations.
References
An In-depth Technical Guide on the Early-Stage Efficacy of NU-9 for Neurodegenerative Diseases
Introduction
NU-9, also referred to as AKV9, is an experimental small molecule compound that has demonstrated significant therapeutic potential in preclinical studies for neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2][3] Developed by researchers at Northwestern University, NU-9 is notable for its mechanism of action which, rather than addressing disease-specific symptoms, targets underlying pathologies common to multiple neurodegenerative disorders.[1][3] This technical guide provides a comprehensive overview of the early-stage research on NU-9's efficacy, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated pathways and workflows.
Mechanism of Action
Early research indicates that NU-9's therapeutic effects stem from its ability to address the toxic buildup of misfolded proteins, a hallmark of many neurodegenerative diseases.[2][3] The compound has been shown to be effective in reducing the accumulation of amyloid beta oligomers, which are implicated in Alzheimer's disease, and in improving the health of upper motor neurons affected in ALS.[1][2]
The proposed mechanism of action for NU-9 involves the restoration of cellular waste disposal pathways.[4][5] Specifically, NU-9 appears to enhance the trafficking of toxic protein aggregates, such as amyloid beta, to the lysosomes.[1][4] Once inside these cellular recycling centers, the protein clumps are broken down by enzymes like cathepsin B.[1][4] This process is crucial as disruptions in this endolysosomal trafficking system are believed to contribute to the formation of harmful protein oligomers.[4] By restoring this pathway, NU-9 helps to clear the toxic proteins, thereby protecting neurons from damage and dysfunction.[4][5]
Signaling Pathway of NU-9
The following diagram illustrates the proposed mechanism of NU-9 in restoring the trafficking of amyloid beta (Aβ) species to active lysosomes for degradation.
Preclinical Efficacy Data
NU-9 has been evaluated in both in vitro and in vivo models, demonstrating promising results in mitigating the pathological features of neurodegenerative diseases.
In Vitro Studies
In studies using cultured neurons, NU-9 has shown a protective effect against the buildup of toxic proteins. When neurons were treated with NU-9 prior to the introduction of amyloid beta, there was a significant reduction in protein aggregation within the cells and along their dendrites.[1][6] Notably, this protective effect was observed to persist even after NU-9 was removed from the cell culture, suggesting a lasting beneficial impact.[1][6]
| Experimental Model | Treatment | Key Finding | Reference |
| Cultured Hippocampal Neurons | NU-9 followed by Amyloid Beta | Reduced amyloid beta oligomer buildup within cells and along dendrites. | [1][6] |
| Lab-grown Upper Motor Neurons (from ALS mouse model) | AKV9 (formerly NU-9) | Improved health of diseased upper motor neurons, superior to existing ALS therapies. | [2] |
| Lab-grown Upper Motor Neurons (from ALS mouse model) | AKV9 in combination with Riluzole or Edaravone | Greater beneficial effects on neuron health compared to monotherapy. | [2] |
In Vivo Studies
Animal studies have further substantiated the potential of NU-9. In a mouse model of Alzheimer's disease, oral administration of NU-9 led to improved performance on memory tests.[1][6] Follow-up studies also revealed that NU-9 treatment reduced brain inflammation, a key pathological feature of Alzheimer's.[1][6]
| Animal Model | Treatment | Key Findings | Reference |
| Mouse Model of Alzheimer's Disease | Oral NU-9 | Improved performance on memory tests. | [1][6] |
| Mouse Model of Alzheimer's Disease | Oral NU-9 | Reduced brain inflammation associated with the disease. | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these early-stage findings. The following outlines the general protocols used in the preclinical evaluation of NU-9.
In Vitro Efficacy in Neuronal Cultures
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic mouse brains and cultured under standard conditions to allow for maturation and development of synaptic connections.
-
Treatment: A subset of the cultured neurons is pre-treated with NU-9 at a specified concentration for a defined period. A control group receives a vehicle solution.
-
Induction of Pathology: After the pre-treatment period, soluble amyloid beta oligomers are added to the culture medium of both the NU-9 treated and control groups to induce pathological protein aggregation.
-
Assessment of Protein Aggregation: Immunofluorescence staining is used to visualize and quantify the accumulation of amyloid beta oligomers within the neurons and along their dendrites. Confocal microscopy is employed for high-resolution imaging.
-
Analysis: The levels of protein aggregation are compared between the NU-9 treated and control groups to determine the efficacy of the compound in preventing protein buildup.
In Vivo Efficacy in a Mouse Model of Alzheimer's Disease
-
Animal Model: A transgenic mouse model that develops age-dependent amyloid plaques and cognitive deficits, mimicking key aspects of Alzheimer's disease, is used.
-
Treatment Administration: NU-9 is administered orally to one cohort of mice, while a control group receives a placebo. The treatment is typically given over a specified period, starting before or at the onset of significant pathology.
-
Behavioral Testing: The cognitive function of the mice is assessed using standardized memory tests, such as the Morris water maze or object recognition tests. These tests are conducted at baseline and at various time points during the treatment period.
-
Histopathological Analysis: After the treatment period, the mice are euthanized, and their brains are collected for analysis. Immunohistochemistry is used to quantify the extent of amyloid beta plaque deposition and neuroinflammation (e.g., by measuring glial cell activation).
-
Data Analysis: Statistical analysis is performed to compare the behavioral performance and neuropathological markers between the NU-9 treated and control groups.
Experimental Workflow
The diagram below provides a simplified overview of the preclinical experimental workflow for evaluating the efficacy of NU-9.
Conclusion and Future Directions
The early-stage research on NU-9 has provided compelling evidence for its potential as a therapeutic agent for neurodegenerative diseases. Its novel mechanism of action, which targets a common underlying pathology, suggests that it could have broad applications across multiple disorders. The consistent positive results from both in vitro and in vivo studies are promising.
Further research is needed to fully elucidate the molecular interactions of NU-9 and to optimize its therapeutic efficacy and safety profile. The progression of NU-9 (AKV9) into clinical trials for ALS is a significant step forward.[2] Future studies should also explore its effectiveness in other neurodegenerative conditions characterized by protein misfolding, such as Parkinson's disease and Huntington's disease.[1] Continued investigation into this promising compound may pave the way for a new class of therapies that can slow or halt the progression of these devastating diseases.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of AL-9 (NU-9) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo studies conducted on AL-9 (also known as NU-9 and AKV9), a promising small molecule compound investigated for its therapeutic potential in neurodegenerative diseases. The protocols detailed below are based on published research in mouse models of Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.
Introduction
This compound (NU-9) is a novel compound that has demonstrated significant neuroprotective effects in various preclinical models of neurodegeneration.[1][2][3][4] Its mechanism of action appears to be multifaceted, primarily involving the enhancement of cellular clearance of misfolded protein aggregates, a common pathological hallmark of many neurodegenerative disorders.[2][3][5][6] Studies in mouse models have shown that NU-9 can ameliorate disease-related phenotypes, improve neuronal health, and restore function.[1][2][7][8][9][10][11]
Mechanism of Action
This compound (NU-9) is proposed to exert its neuroprotective effects by targeting a common pathogenic mechanism in neurodegenerative diseases: the accumulation of toxic protein oligomers.[2][7][5] The compound has been shown to prevent the buildup of amyloid-beta (Aβ) oligomers, mutant SOD1, and TDP-43.[7] The underlying mechanism involves the restoration of endolysosomal trafficking, directing protein aggregates to lysosomes for degradation in a cathepsin B-dependent manner.[2][3][7][5][6][12] This process is associated with an increase in the production of autophagosomes.[7]
Caption: Proposed mechanism of this compound (NU-9) action.
In Vivo Efficacy Studies in Mouse Models
This compound (NU-9) has been evaluated in several transgenic mouse models of neurodegenerative diseases, demonstrating a broad spectrum of therapeutic effects.
Amyotrophic Lateral Sclerosis (ALS) Mouse Models
In vivo studies have utilized the hSOD1G93A and hTDP-43A315T mouse models, which recapitulate key aspects of ALS pathology.
Key Findings:
-
Improved Motor Neuron Health: Treatment with NU-9 improved the health of upper motor neurons, protecting mitochondria, endoplasmic reticulum, apical dendrites, and axons.[7]
-
Reduced Protein Aggregation: In the hSOD1G93A model, NU-9 treatment led to a reduction in the levels of misfolded SOD1 protein.[7]
-
Functional Improvement: Treated mice exhibited preserved grip strength function.[7]
-
Enhanced Axon Outgrowth: In vitro studies using neurons from hSOD1G93A mice showed that NU-9 enhanced axon outgrowth, and this effect was additive when combined with riluzole or edaravone.[8][10][13] After 60 days of treatment, the health of diseased neurons in mice treated with NU-9 was comparable to that of healthy controls.[1][9]
| Mouse Model | Treatment Regimen | Key Outcomes | Reference |
| hSOD1G93A | 100 mg/kg/day via oral gavage | Reduced misfolded SOD1 levels, improved upper motor neuron health, preserved grip strength. | [7] |
| hTDP-43A315T | Not specified | Improved upper motor neuron health (mitochondria, ER, dendrites, axons), preserved grip strength. | [7] |
Alzheimer's Disease Mouse Model
Studies in a mouse model of Alzheimer's disease have also shown promising results.
Key Findings:
-
Improved Cognitive Function: Oral administration of NU-9 resulted in improved performance in memory tests.[2][3][4][6][11]
-
Reduced Neuroinflammation: The treatment was associated with a significant reduction in brain inflammation.[2][3][6][11]
-
Decreased Aβ Oligomer Buildup: NU-9 specifically prevents the intracellular accumulation of amyloid-beta oligomers.[2][3][6][12]
| Mouse Model | Treatment Regimen | Key Outcomes | Reference |
| Alzheimer's Disease Model | Oral administration (dose not specified) | Improved memory test performance, reduced brain inflammation, decreased intracellular Aβ oligomer buildup. | [2][3][4][6][11] |
Experimental Protocols
General Animal Husbandry
All animal procedures should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
This compound (NU-9) Formulation and Administration
Formulation:
-
For oral gavage, this compound (NU-9) can be suspended in a suitable vehicle such as a solution of 0.5% (w/v) carboxymethylcellulose in sterile water.
Administration:
-
Route: Oral gavage is a common and effective route for NU-9 administration in mice.[13]
-
Dosage: A dosage of 100 mg/kg/day has been shown to be effective and well-tolerated in mice, achieving a central nervous system (CNS) concentration of approximately 400 nM.[13]
-
Frequency: Daily administration is typical for chronic studies.
References
- 1. NU-9 Shows Promise in Neurodegenerative Diseases, Receives Additional NIA Funding [trial.medpath.com]
- 2. ALS drug effectively treats Alzheimer’s disease in new animal study – Chemistry of Life Processes Institute [clp.northwestern.edu]
- 3. NU-9 Alzheimer’s Treatment May Halt Brain Inflammation | Lab Manager [labmanager.com]
- 4. One Drug, Many Targets: ALS Drug Tackles Alzheimer’s in Mice [breakthroughsforphysicians.nm.org]
- 5. researchgate.net [researchgate.net]
- 6. ALS Drug NU-9 Shows Promising Results for Alzheimer's Disease in Animal Study [trial.medpath.com]
- 7. pnas.org [pnas.org]
- 8. alsnewstoday.com [alsnewstoday.com]
- 9. respiratory-therapy.com [respiratory-therapy.com]
- 10. neurosciencenews.com [neurosciencenews.com]
- 11. ALS drug effectively treats Alzheimer’s disease in new animal study - Northwestern Now [news.northwestern.edu]
- 12. ALS Drug Effectively Treats Alzheimer’s Disease in New Animal Study - News Center [news.feinberg.northwestern.edu]
- 13. NU-9 improves health of hSOD1G93A mouse upper motor neurons in vitro, especially in combination with riluzole or edaravone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NU-9 in ALS Research
Note: Initial searches for "AL-9" did not yield specific results for an experimental compound in ALS research. However, extensive information was found for NU-9 , an experimental drug developed at Northwestern University showing promise for Amyotrophic Lateral Sclerosis (ALS). These application notes and protocols are based on the available preclinical data for NU-9.
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the death of motor neurons in the brain and spinal cord, leading to muscle atrophy and paralysis.[1] A key pathological hallmark of ALS is the accumulation of misfolded protein aggregates within neurons.[1] NU-9 is a novel small molecule compound that has demonstrated significant neuroprotective effects in preclinical models of ALS.[2][3] It addresses the underlying mechanism of toxic protein buildup, a common feature in multiple neurodegenerative diseases.[4][5]
Mechanism of Action
NU-9's primary mechanism of action is the enhancement of cellular protein clearance pathways.[5][6] It specifically targets the lysosomal degradation pathway to reduce the accumulation of toxic protein oligomers inside neurons.[5][6] Research suggests that NU-9 facilitates the removal of misfolded proteins by enhancing the function of lysosomes and the activity of the enzyme cathepsin B.[6][7] This process helps to restore neuron health and function.[8] In preclinical studies, NU-9 has been shown to improve the health of mitochondria and the endoplasmic reticulum, two cellular structures impacted by protein aggregation in ALS.[8][9]
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies of NU-9 in ALS models.
| Model System | Treatment Duration | Key Findings | Reference |
| Two different mouse models of ALS | 60 days | Diseased neurons became similar to healthy control neurons. | [2][3][9] |
| SOD1 ALS mouse model | Not specified | Lengthened the axons of diseased upper motor neurons. | [2][10] |
| Alzheimer's disease mouse model | Not specified | Improved performance on memory tests and reduced brain inflammation. | [4][7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of NU-9 in ALS research, based on published study descriptions.
Protocol 1: In Vitro Neuroprotection Assay in Primary Neuronal Cultures
Objective: To assess the neuroprotective effects of NU-9 against toxic protein aggregate-induced cell death in primary motor neuron cultures.
Materials:
-
Primary cortical or spinal motor neuron cultures from an ALS mouse model (e.g., SOD1-G93A) or wild-type cultures.
-
NU-9 compound (dissolved in a suitable vehicle, e.g., DMSO).
-
Toxic protein oligomers (e.g., pre-aggregated mutant SOD1 or amyloid-beta).
-
Cell culture medium and supplements.
-
Multi-well culture plates.
-
Reagents for cell viability assays (e.g., MTT, LDH).
-
Immunofluorescence staining reagents (antibodies against neuronal markers and protein aggregates).
-
Fluorescence microscope.
Procedure:
-
Cell Plating: Plate primary motor neurons in multi-well plates at a suitable density and allow them to adhere and mature for a specified period.
-
NU-9 Pre-treatment: Treat the neuronal cultures with varying concentrations of NU-9 for a predetermined duration (e.g., 24 hours) before inducing toxicity. Include a vehicle-only control group.
-
Toxicity Induction: Add pre-formed toxic protein oligomers to the culture medium to induce neuronal stress and damage.
-
Co-incubation: Co-incubate the cells with NU-9 and the toxic protein aggregates for a specified time (e.g., 48-72 hours).
-
Assessment of Cell Viability:
-
MTT Assay: Measure the metabolic activity of the neurons as an indicator of cell viability.
-
LDH Assay: Measure the release of lactate dehydrogenase into the culture medium as an indicator of cell death and membrane damage.
-
-
Immunofluorescence Staining:
-
Fix the cells and perform immunofluorescence staining for neuronal markers (e.g., MAP2, NeuN) to visualize neuronal morphology and for protein aggregate markers (e.g., anti-SOD1, anti-amyloid-beta) to quantify intracellular protein accumulation.
-
-
Data Analysis: Quantify and compare cell viability and the extent of protein aggregation between NU-9 treated and untreated groups.
Protocol 2: In Vivo Efficacy Study in an ALS Mouse Model
Objective: To evaluate the therapeutic efficacy of NU-9 in a transgenic mouse model of ALS (e.g., SOD1-G93A).
Materials:
-
Transgenic ALS mice (e.g., SOD1-G93A) and wild-type littermate controls.
-
NU-9 compound formulated for oral administration.
-
Vehicle control.
-
Equipment for behavioral testing (e.g., rotarod, grip strength meter).
-
Equipment for tissue collection and processing.
-
Reagents for histological and immunohistochemical analysis.
Procedure:
-
Animal Grouping: Randomly assign ALS mice to a treatment group (receiving NU-9) and a control group (receiving vehicle). Include a group of wild-type mice as a healthy control.
-
Drug Administration: Administer NU-9 orally to the treatment group at a predetermined dose and frequency, starting at a specific disease stage (e.g., pre-symptomatic or early symptomatic).
-
Behavioral Monitoring:
-
Motor Function: Regularly assess motor performance using tests like the rotarod test and grip strength measurement.
-
Disease Progression: Monitor body weight and survival.
-
-
Tissue Collection: At the end of the study or at specific time points, euthanize the animals and collect brain and spinal cord tissues.
-
Histological and Immunohistochemical Analysis:
-
Process the collected tissues for histology (e.g., Nissl staining) to quantify motor neuron loss.
-
Perform immunohistochemistry to assess protein aggregation, glial activation (astrocytes and microglia), and synaptic integrity.
-
-
Data Analysis: Compare the behavioral outcomes, survival rates, and neuropathological findings between the NU-9 treated and vehicle control groups.
Visualizations
NU-9 Mechanism of Action
Caption: Proposed mechanism of NU-9 enhancing lysosomal clearance of toxic protein aggregates.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. ALS - Wikipedia [en.wikipedia.org]
- 2. respiratory-therapy.com [respiratory-therapy.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. news-medical.net [news-medical.net]
- 5. ALS drug effectively treats Alzheimer’s disease in new animal study - Northwestern Now [news.northwestern.edu]
- 6. ALS Drug NU-9 Shows Promising Results for Alzheimer's Disease in Animal Study [trial.medpath.com]
- 7. NU-9 Alzheimer’s Treatment May Halt Brain Inflammation | Lab Manager [labmanager.com]
- 8. als.org [als.org]
- 9. National Institute on Aging invests an additional $7.3 million into NU-9 - Northwestern Now [news.northwestern.edu]
- 10. neurosciencenews.com [neurosciencenews.com]
Application Notes and Protocols for the Use of AL-9 (NU-9) in Alzheimer's Disease Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of AL-9, referred to in the scientific literature as NU-9, in cellular models of Alzheimer's disease (AD). NU-9 is an experimental small molecule compound that has demonstrated potential in preclinical studies by addressing the underlying mechanisms of neurodegeneration.[1][2] This document summarizes the key findings related to NU-9's mechanism of action, provides detailed protocols for its application in primary neuron cultures, and presents the supporting data in a clear and accessible format.
The primary mechanism of NU-9 in the context of Alzheimer's disease is the prevention of intracellular amyloid-beta oligomer (AβO) accumulation.[1][3][4][5] Unlike compounds that target extracellular amyloid plaques, NU-9 enhances the cell's natural protein clearance machinery.[1][2] Specifically, its action is dependent on functional lysosomes and the activity of the enzyme Cathepsin B, suggesting that NU-9 facilitates the trafficking and degradation of AβOs through the endolysosomal pathway.[3][5]
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the efficacy of NU-9 in reducing AβO accumulation in primary hippocampal neuron cultures.
Table 1: Effect of NU-9 Pretreatment on Amyloid-Beta Oligomer (AβO) Accumulation in Primary Hippocampal Neurons
| Treatment Group | AβO Accumulation in Dendrites (% of Control) | Reduction (%) | p-value | AβO Accumulation in Cell Body (% of Control) | Reduction (%) | p-value |
| Vehicle (DMSO) + 500 nM Aβ42 | 100% | - | - | 100% | - | - |
| 3 µM NU-9 + 500 nM Aβ42 | 39% | 61% | < 0.0001 | 43% | 57% | = 0.0002 |
Data is derived from immunofluorescence imaging analysis as reported in Johnson et al., PNAS.[3]
Table 2: Summary of Mechanistic Studies on NU-9 Action
| Condition | Effect on AβO Accumulation | Implication for NU-9 Mechanism |
| Proteasome Inhibition (with MG132) | No significant effect | NU-9 action is independent of the proteasome pathway. |
| Lysosome Inhibition (with Bafilomycin A1) | NU-9 fails to reduce AβO accumulation | NU-9 requires functional lysosomes to exert its effect. |
| Cathepsin B Inhibition | NU-9 fails to reduce AβO accumulation | Cathepsin B is essential for the NU-9-mediated clearance of AβOs. |
| Cathepsin L Inhibition | Prevents AβO buildup independently of NU-9 | Cathepsin L is involved in the pathway of AβO formation. |
This table summarizes the findings from inhibitor studies in primary hippocampal neurons.[3]
Mandatory Visualizations
Signaling Pathway of NU-9 in Amyloid-Beta Oligomer Clearance
References
- 1. ALS drug effectively treats Alzheimer’s disease in new animal study - Northwestern Now [news.northwestern.edu]
- 2. newsweek.com [newsweek.com]
- 3. Inhibition of amyloid beta oligomer accumulation by NU-9: A unifying mechanism for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of amyloid beta oligomer accumulation by NU-9: A unifying mechanism for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Studies of NU-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of NU-9 in preclinical settings, based on published research. The protocols detailed below are intended to serve as a guide for the replication and further investigation of NU-9's therapeutic potential in neurodegenerative disease models.
Introduction
NU-9 is a small molecule compound that has demonstrated neuroprotective effects in preclinical models of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[1][2] Its mechanism of action involves enhancing the cellular clearance of misfolded protein aggregates, a common pathological hallmark of many neurodegenerative disorders.[1][3] NU-9 has been shown to improve the health of upper motor neurons by protecting mitochondria and the endoplasmic reticulum.[4]
Data Presentation: Dosage and Administration of NU-9
The following tables summarize the quantitative data from preclinical studies of NU-9.
In Vivo Dosage and Administration
| Animal Model | Disease | Dosage | Route of Administration | Vehicle | Treatment Duration | Reference |
| hSOD1G93A Mice | ALS | 20 mg/kg/day and 100 mg/kg/day | Oral Gavage | N-methyl-2-pyrrolidone (NMP) and olive oil | Postnatal day 60 to 120 | [4] |
| prpTDP-43A315T Mice | ALS | 100 mg/kg/day | Oral Gavage | N-methyl-2-pyrrolidone (NMP) and olive oil | Postnatal day 60 to 120 | [4] |
| 5xFAD Mice | Alzheimer's Disease | 20 mg/kg/day | Oral Gavage | Vehicle (assumed to be similar to the ALS studies, e.g., NMP and olive oil) | 1 month (starting at 10 months of age) | [1] |
In Vitro Concentration
| Cell Type | Application | Concentration | Solvent | Reference |
| Primary Hippocampal Neurons | Inhibition of AβO accumulation | Not specified | Not specified | |
| Upper Motor Neurons (from hSOD1G93A mice) | Assessment of neuron health | 400 nM | DMSO (stock solution) | [5] |
Experimental Protocols
In Vivo Administration Protocol: Oral Gavage in Mouse Models
This protocol is applicable to both ALS (hSOD1G93A, prpTDP-43A315T) and Alzheimer's disease (5xFAD) mouse models.
Materials:
-
NU-9 compound
-
N-methyl-2-pyrrolidone (NMP)
-
Olive oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
Oral gavage needles (20-gauge, 38 mm)
-
Syringes
Procedure:
-
Formulation Preparation:
-
To prepare a 10 mg/mL stock solution of NU-9, weigh the required amount of the compound.
-
For every 36.58 mg of NU-9, add 0.274 mL of NMP and vortex thoroughly.
-
Add 3.384 mL of olive oil and vortex for approximately 2 minutes until a clear, yellow formulation is achieved.[4]
-
Prepare fresh formulations as needed and store appropriately.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the NU-9 formulation to administer.
-
Calculate the required dose based on the animal's weight (e.g., for a 20 mg/kg dose in a 25g mouse, the required amount of NU-9 is 0.5 mg).
-
Using the 10 mg/mL stock solution, the volume to administer would be 50 µL.
-
Administer the calculated volume once daily via oral gavage using a 20-gauge, 38 mm gavage needle.[4]
-
For control animals, administer the vehicle (NMP and olive oil) only.[4]
-
-
Treatment Schedule:
In Vitro Protocol: Treatment of Neuronal Cultures
This protocol is based on studies with upper motor neurons from hSOD1G93A mice.
Materials:
-
NU-9 compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate neuronal cell culture medium (e.g., Neurobasal medium supplemented with B27)
-
Cultured primary neurons (e.g., hippocampal or upper motor neurons)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 µM stock solution of NU-9 in sterile DMSO.
-
-
Working Solution Preparation and Cell Treatment:
-
On the day of the experiment, dilute the 100 µM NU-9 stock solution in a serum-free culture medium to a final concentration of 400 nM.
-
Remove the existing medium from the cultured neurons and replace it with the medium containing 400 nM NU-9.
-
For control cultures, add an equivalent volume of vehicle (DMSO diluted in medium) to the cells.
-
Incubate the cells for the desired experimental duration.
-
Efficacy Assessment Protocols
Assessment of Motor Function in ALS Mouse Models (Inverted Mesh Test)
-
Place the mouse on a wire mesh screen.
-
Gently invert the screen and start a timer.
-
Record the time it takes for the mouse to fall off the screen.
-
Perform multiple trials per animal with adequate rest periods in between.
Assessment of Memory in Alzheimer's Disease Mouse Models (Novel Object/Location Recognition)
-
Habituation: Allow the mouse to explore an open-field arena for a set period.
-
Training/Familiarization Phase: Place the mouse in the arena with two identical objects and allow it to explore for a defined time. Record the time spent exploring each object.
-
Testing Phase (Novel Object Recognition): After a retention interval, replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the novel versus the familiar object.
-
Testing Phase (Novel Location Recognition): After a retention interval, move one of the familiar objects to a new location within the arena. Place the mouse back in the arena and record the time spent exploring the object in the novel versus the familiar location.
-
An increase in time spent exploring the novel object or location is indicative of intact memory.[1]
Visualizations
Caption: Proposed signaling pathway for NU-9's neuroprotective effects.
Caption: General experimental workflow for preclinical evaluation of NU-9.
References
- 1. pnas.org [pnas.org]
- 2. ALS drug effectively treats Alzheimer’s disease in new animal study - Northwestern Now [news.northwestern.edu]
- 3. ALS Drug NU-9 Shows Promising Results for Alzheimer's Disease in Animal Study [trial.medpath.com]
- 4. akavatx.com [akavatx.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for NU-9 In Vitro Experiments
Topic: NU-9 Delivery Methods for In Vitro Experiments Audience: Researchers, scientists, and drug development professionals.
Introduction
NU-9 (also known as AKV9) is a promising small molecule compound being investigated for its therapeutic potential in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2] Unlike treatments that target disease-specific symptoms, NU-9 addresses the underlying mechanisms of neurodegeneration, primarily by preventing the intracellular accumulation of toxic misfolded proteins.[1][3] In vitro studies have demonstrated that NU-9 can rescue and restore the health of diseased neurons, making it a compound of significant interest.[4][5] For instance, research has shown that NU-9 can make diseased neurons resemble healthy ones after treatment in mouse models of ALS.[6][7]
These application notes provide detailed protocols for the delivery and use of NU-9 in in-vitro experimental settings, summarize key quantitative data from preclinical studies, and illustrate its mechanism of action.
Mechanism of Action
NU-9's primary mechanism involves the enhancement of the cell's natural protein disposal machinery. It specifically targets the endolysosomal pathway to clear aggregation-prone proteins like mutant SOD1 (in ALS) and amyloid-beta oligomers (in Alzheimer's) from within the neuron.[3][8]
The key steps are:
-
Enhanced Protein Trafficking: NU-9 facilitates the movement of misfolded proteins from the late endosome to the lysosome, the cell's primary recycling center.[8]
-
Lysosomal Degradation: Inside the lysosome, the enzyme Cathepsin B plays a crucial role in breaking down these toxic protein clumps.[1][8] NU-9's action is dependent on a functional lysosome and Cathepsin B activity.[8]
-
Prevention of Toxic Buildup: By clearing these proteins, NU-9 prevents the formation of harmful oligomers that lead to synaptic dysfunction, neuroinflammation, and eventual cell death.[1][3][8]
-
Improved Cellular Health: In ALS models, NU-9 has also been shown to improve the structural integrity of mitochondria and the endoplasmic reticulum (ER) in diseased upper motor neurons.[5][9]
This mechanism is distinct from the proteasome pathway, another of the cell's "junk disposal" systems.[1][3]
References
- 1. news-medical.net [news-medical.net]
- 2. ALS drug effectively treats Alzheimer’s disease in new animal study - Northwestern Now [news.northwestern.edu]
- 3. ALS Drug NU-9 Shows Promising Results for Alzheimer's Disease in Animal Study [trial.medpath.com]
- 4. NU-9 improves health of hSOD1G93A mouse upper motor neurons in vitro, especially in combination with riluzole or edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. als.org [als.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. National Institute on Aging invests an additional $7.3 million into NU-9 - Northwestern Now [news.northwestern.edu]
- 8. pnas.org [pnas.org]
- 9. NU-9 improves health of hSOD1G93A mouse upper motor neurons in vitro, especially in combination with riluzole or edaravone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AL-9 solubility and stability issues in vitro
Welcome to the technical support center for AL-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges that may be encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation in my cell culture medium after adding this compound. What could be the cause?
A1: Precipitation of this compound in cell culture media is a common issue and can stem from several factors:
-
Poor Solubility: this compound may have inherently low solubility in aqueous solutions like cell culture media.
-
High Concentration: The concentration of this compound you are using might exceed its solubility limit in the medium.
-
Interaction with Media Components: this compound may interact with components in your culture medium, such as salts (e.g., phosphates), proteins, or pH indicators, leading to the formation of insoluble complexes. For instance, aluminum, a trivalent metal ion, is known to bind strongly to phosphate and form sparingly soluble polynuclear species.[1][2]
-
Temperature and pH Shifts: Changes in temperature (e.g., warming the medium to 37°C) or pH can alter the solubility of this compound.[3]
-
Solvent Shock: If this compound is dissolved in a stock solution with a high concentration of an organic solvent (like DMSO), adding it too quickly to the aqueous medium can cause it to precipitate out of solution.
Q2: How can I improve the solubility of this compound for my in vitro assays?
A2: To enhance the solubility of this compound, consider the following strategies:
-
Optimize the Solvent for Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable organic solvent such as DMSO or ethanol. However, be mindful of the final solvent concentration in your culture medium, as high concentrations can be toxic to cells.
-
Use a Lower Working Concentration: Determine the optimal concentration range for this compound in your specific cell line that is both effective and remains in solution.
-
Serial Dilutions: Prepare serial dilutions of your this compound stock solution in pre-warmed culture medium. Add the diluted this compound dropwise to your culture while gently swirling to ensure rapid and even dispersion.
-
pH Adjustment: The solubility of many compounds is pH-dependent. You can try adjusting the pH of your solvent or buffer, but be cautious about how this might affect your cells and the stability of this compound.
-
Use of Solubilizing Agents: In some cases, non-toxic solubilizing agents or excipients can be used to improve the solubility of a compound. However, their effects on your experimental system must be carefully validated.
Q3: My this compound solution appears to lose activity over time. What are the potential stability issues?
A3: Loss of this compound activity can be attributed to several stability concerns:
-
Hydrolysis: this compound may be susceptible to hydrolysis in aqueous environments, leading to its degradation.
-
Oxidation: The compound might be sensitive to oxidation, especially in the presence of certain metal ions or under specific atmospheric conditions.
-
Light Sensitivity: Some compounds are light-sensitive and can degrade upon exposure to light. Store this compound solutions protected from light.
-
Adsorption to Plastics: this compound might adsorb to the surface of plastic labware (e.g., pipette tips, tubes, plates), reducing its effective concentration in the medium.
-
Enzymatic Degradation: If working with cell lysates or other biological matrices, endogenous enzymes could potentially metabolize and inactivate this compound.
Q4: What is the recommended procedure for preparing this compound working solutions?
A4: To prepare a working solution of this compound and minimize precipitation, follow this general protocol:
-
Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Warm your cell culture medium to the experimental temperature (typically 37°C).
-
Create an intermediate dilution of the this compound stock solution in pre-warmed medium.
-
Add the intermediate dilution to your final culture volume drop-by-drop while gently agitating the culture vessel to ensure rapid mixing.
-
Visually inspect the medium for any signs of precipitation immediately after adding this compound and before placing it in the incubator.
Quantitative Data Summary
The following tables provide illustrative data on the solubility and stability of a hypothetical compound like this compound under various conditions. Note: These are example data and should be experimentally determined for your specific batch of this compound.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| DMSO | > 50 |
| Ethanol | > 20 |
| Cell Culture Medium + 10% FBS | 0.5 - 1.0 (variable) |
Table 2: Stability of this compound in Solution
| Condition | Storage Temperature | Half-life (t½) |
| 10 mM in DMSO | -20°C | > 6 months |
| 10 mM in DMSO | 4°C | ~2 weeks |
| 10 µM in Culture Medium | 37°C | ~24 hours |
| 10 µM in PBS (pH 7.4) | 37°C | ~48 hours |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dispense 1 mL of your complete cell culture medium into several sterile microcentrifuge tubes.
-
Create a series of this compound concentrations (e.g., 1, 5, 10, 20, 50, 100 µM) by adding the appropriate volume of the stock solution to the medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.1%).
-
Incubate the tubes at 37°C for 2 hours.
-
Visually inspect each tube for any signs of precipitation against a dark background.
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The highest concentration that shows no visible precipitation and has a measured concentration close to the nominal concentration is the maximum soluble concentration.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Prepare a working solution of this compound in your complete cell culture medium at a concentration below its maximum solubility.
-
Dispense aliquots of the solution into sterile tubes.
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove a tube and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples and analyze the concentration of the remaining intact this compound using a validated analytical method (e.g., LC-MS).
-
Plot the concentration of this compound versus time to determine its degradation kinetics and half-life.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling cascade initiated by this compound.
References
Technical Support Center: Optimizing AL-9 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of AL-9, a potent and selective G9a histone methyltransferase inhibitor, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the G9a enzyme (also known as EHMT2). G9a is a histone methyltransferase that specifically dimethylates histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.[1][2][3] By inhibiting G9a, this compound prevents this methylation, leading to a more open chromatin state and the potential reactivation of silenced genes.[1] This mechanism is critical in various cellular processes and is a target of interest in oncology and other diseases.[2][3]
Q2: What is the optimal starting concentration range for this compound in a new cell line?
For initial experiments, a broad concentration range is recommended to determine the sensitivity of your specific cell line to this compound. A typical starting range would be from 10 nM to 10 µM. It is advisable to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for G9a inhibition and the half-maximal cytotoxic concentration (CC50) to assess toxicity.
Q3: How can I confirm that this compound is engaging its target in my cells?
Target engagement can be confirmed by measuring the levels of H3K9me2, the product of G9a activity. A successful inhibition by this compound should result in a dose-dependent decrease in global H3K9me2 levels. This can be assessed by various methods, including In-Cell Western (ICW), Western blotting, or immunofluorescence.
Q4: What are the critical controls to include in my experiments?
To ensure the reliability of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Untreated Control: Cells that are not exposed to this compound or its vehicle.
-
Positive Control: If available, a compound with a known inhibitory effect on G9a.
-
Negative Control: A structurally similar but inactive compound, if available.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in cell-based assays.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for additions. To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with media or PBS. |
| No significant decrease in H3K9me2 levels even at high concentrations of this compound | Low cell permeability of this compound in the specific cell line. This compound instability in culture medium. Incorrect assay setup. | Increase the incubation time to allow for better cell penetration. Check the stability of this compound in your specific cell culture medium over time. Verify the antibody used for H3K9me2 detection is specific and working correctly. |
| Significant cytotoxicity observed at concentrations where target engagement is minimal | The cell line may be highly sensitive to off-target effects of this compound or the compound may have a narrow therapeutic window in this specific cell type. | Perform a more detailed cytotoxicity assay (e.g., MTT or CellTiter-Glo) with a finer concentration gradient to precisely determine the CC50. Consider using a different, less sensitive cell line if appropriate for your research question. |
| Precipitation of this compound in the culture medium | The concentration of this compound exceeds its solubility in the aqueous culture medium. | Prepare a higher concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. Visually inspect the medium for any signs of precipitation after adding this compound. |
| Inconsistent IC50 values across different experiments | Variations in cell passage number, cell density at the time of treatment, or incubation times. | Use cells within a consistent and narrow passage number range. Optimize and standardize the cell seeding density.[4] Ensure that the incubation time with this compound is consistent across all experiments. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Cancer Cell Line
| This compound Concentration (µM) | H3K9me2 Inhibition (%) | Cell Viability (%) |
| 0.01 | 5.2 | 98.5 |
| 0.1 | 48.9 | 95.1 |
| 0.5 | 85.3 | 88.7 |
| 1 | 92.1 | 75.4 |
| 5 | 95.6 | 45.2 |
| 10 | 96.3 | 20.1 |
From this data, the estimated IC50 for H3K9me2 inhibition is approximately 0.1 µM, and the CC50 is approximately 5 µM.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5][6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[4][5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[5]
Protocol 2: Measuring H3K9me2 Levels using In-Cell Western (ICW) Assay
This protocol allows for the quantification of intracellular proteins in a 96-well format.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described above.
-
Fixation: After treatment, remove the medium and fix the cells by adding 150 µL of 3.7% formaldehyde in PBS to each well for 20 minutes at room temperature.[7]
-
Permeabilization: Wash the wells twice with PBS. Permeabilize the cells by adding 150 µL of PBS containing 0.1% Triton X-100 for 5 minutes. Repeat this step three times.[8]
-
Blocking: Block non-specific binding by adding 150 µL of a blocking buffer (e.g., Odyssey Blocking Buffer or a similar alternative) for 1.5 hours at room temperature.[7]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against H3K9me2 diluted in the blocking buffer overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the wells three times with PBS containing 0.1% Tween-20. Incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature, protected from light.[8]
-
Signal Detection: Wash the wells three times with PBS containing 0.1% Tween-20. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).[7] The signal intensity for H3K9me2 can be normalized to a housekeeping protein or cell number.
Mandatory Visualizations
References
- 1. scbt.com [scbt.com]
- 2. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. biomol.com [biomol.com]
- 8. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 9. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
Troubleshooting AL-9 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with AL-9. The following information is intended to help address common issues and variability that may be encountered during experiments.
Frequently Asked questions (FAQs)
What is the proposed mechanism of action for this compound?
This compound is an experimental compound under investigation for its potential therapeutic effects in neurodegenerative diseases. It is believed to act by enhancing the cell's natural protein clearance pathways. Specifically, this compound is thought to promote the trafficking of misfolded protein aggregates to lysosomes, the cellular recycling centers, where they can be degraded. This action helps to reduce the buildup of toxic protein oligomers inside neurons.
A key enzyme in this process is cathepsin B, which is located within the lysosomes and is responsible for breaking down these protein clumps. This compound appears to facilitate the delivery of toxic proteins to active lysosomes, thereby increasing their clearance.[1][2] This mechanism of action suggests that this compound could be beneficial in diseases where toxic protein accumulation is a key pathological feature.[1]
Below is a diagram illustrating the proposed signaling pathway for this compound.
Caption: Proposed mechanism of action for this compound.
We are observing high variability in our in-vitro assay results. What are the potential causes and solutions?
High variability in in-vitro assays is a common challenge in drug discovery and can stem from several sources.[3] Identifying the root cause is crucial for obtaining reliable and reproducible data.
Potential Causes and Troubleshooting Strategies:
| Potential Cause | Description | Recommended Solution |
| Pipetting Errors | Inconsistent liquid handling can lead to significant differences in compound concentrations and reagent volumes between wells. | - Ensure pipettes are properly calibrated. - Use automated liquid handlers for high-throughput screening (HTS) to minimize human error.[3] - Employ reverse pipetting techniques for viscous solutions. |
| Plate Edge Effects | Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, leading to skewed results. | - Avoid using the outer wells for experimental samples. Fill them with a buffer or media instead. - Ensure proper sealing of plates and use a humidified incubator. |
| Cell Seeding Density | Non-uniform cell distribution across the plate can result in well-to-well variations in cell number and confluence, affecting assay readouts. | - Gently swirl the cell suspension between plating to maintain a uniform distribution. - Use an automated cell counter to ensure accurate cell density. - Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Compound Precipitation | This compound, like many small molecules, may precipitate out of solution at higher concentrations, leading to inconsistent activity. | - Visually inspect compound stock solutions and assay plates for any signs of precipitation. - Determine the solubility of this compound in your specific assay buffer. - Consider adding a low concentration of a non-ionic detergent like Triton X-100 to prevent aggregation.[4] |
| Reagent Variability | Inconsistent quality or preparation of reagents, such as buffers, media, and detection agents, can introduce variability. | - Prepare fresh reagents and use a consistent source for all components. - Aliquot and store reagents properly to avoid degradation. - Perform quality control checks on new batches of critical reagents. |
Below is a logical workflow to troubleshoot experimental variability.
Caption: A workflow for troubleshooting experimental variability.
How can we confirm that this compound is acting through the lysosomal pathway in our cell-based assays?
To validate the mechanism of action of this compound, you can perform co-treatment experiments with inhibitors of the lysosomal pathway. If this compound's activity is dependent on lysosomal function, inhibiting this pathway should attenuate or block the effects of this compound.
Experimental Protocol: Lysosomal Inhibition Assay
Objective: To determine if the efficacy of this compound is dependent on lysosomal activity.
Materials:
-
This compound compound
-
Cell line of interest (e.g., a neuronal cell line overexpressing a toxic protein)
-
Cell culture medium and supplements
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Assay plates (e.g., 96-well plates)
-
Assay for measuring toxic protein levels (e.g., ELISA, Western blot, or a fluorescence-based reporter assay)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor:
-
Prepare working solutions of the lysosomal inhibitor (e.g., Bafilomycin A1 at a final concentration of 100 nM) in cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the lysosomal inhibitor or a vehicle control.
-
Incubate the cells for 1-2 hours.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in medium containing the lysosomal inhibitor or vehicle.
-
Add the this compound solutions to the pre-treated cells. Include control wells with vehicle only, inhibitor only, and this compound only.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24-48 hours).
-
Assay Readout: Perform the assay to quantify the levels of the toxic protein.
Data Analysis and Expected Results:
| Treatment Group | Expected Outcome | Interpretation |
| Vehicle Control | Baseline level of toxic protein. | Normal cellular state. |
| This compound Only | Significant reduction in toxic protein levels. | This compound is effective at clearing the protein. |
| Inhibitor Only | Potential increase in toxic protein levels. | Lysosomal pathway is inhibited. |
| This compound + Inhibitor | No significant reduction, or a much smaller reduction, in toxic protein levels compared to this compound alone. | The effect of this compound is dependent on a functional lysosomal pathway. |
By comparing the effect of this compound in the presence and absence of a lysosomal inhibitor, you can determine if its mechanism of action is indeed lysosome-dependent.[2]
We are seeing a high rate of false positives in our high-throughput screen (HTS) for this compound analogs. What could be the cause?
False positives are a common issue in HTS campaigns and can arise from compound interference with the assay technology or from non-specific activity.[4][5]
Common Causes of False Positives in HTS:
-
Fluorescence Interference: If you are using a fluorescence-based assay, some compounds may be intrinsically fluorescent at the excitation and emission wavelengths of your assay, leading to a false signal. Other compounds can quench fluorescence, appearing as false inhibitors.[4]
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or other proteins, leading to a false-positive result.[4] This is a common behavior of Pan-Assay Interference Compounds (PAINs).[4]
-
Assay Target Reactivity: Some compounds may react directly with the assay reagents or the target protein in a non-specific manner.
Strategies to Reduce False Positives:
-
Counter-screening: Screen your "hits" in a secondary assay that uses a different detection technology (e.g., a label-free method if the primary screen was fluorescence-based).[4] This helps to eliminate compounds that interfere with the primary assay format.
-
Detergent Addition: Including a low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), in the assay buffer can help to prevent the formation of compound aggregates.[4]
-
Dose-Response Curves: True "hits" should exhibit a dose-dependent effect. False positives often show inconsistent or no dose-response relationship.
-
Visual Inspection: As a simple first step, visually inspect the "hit" compounds in solution for any color or precipitation that might interfere with the assay.
By implementing these strategies, you can increase the confidence in your HTS results and focus your resources on the most promising candidate compounds.
References
Technical Support Center: AL-9 Off-Target Effects in Neuronal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AL-9, a hypothetical kinase inhibitor, in neuronal cells. The information is tailored for researchers, scientists, and drug development professionals to navigate potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound in neuronal cells?
A1: this compound is designed as a potent kinase inhibitor. Its on-target effects are centered on the inhibition of its primary kinase target, leading to the modulation of specific signaling pathways. However, like many kinase inhibitors, this compound may exhibit off-target effects by interacting with other kinases or cellular proteins.[1][2] The extent of these off-target effects can vary depending on the concentration of this compound used and the specific neuronal cell type. Potential off-target effects could lead to unintended changes in neuronal morphology, viability, or signaling cascades.[3][4]
Q2: How can I differentiate between on-target and off-target effects in my neuronal cell experiments?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[5] Several strategies can be employed:
-
Use of a structurally distinct inhibitor: Employing another inhibitor with a different chemical scaffold but the same primary target can help confirm if the observed phenotype is due to on-target inhibition.
-
Rescue experiments: If the off-target effect is known, overexpressing a resistant form of the off-target protein may rescue the phenotype.
-
Dose-response analysis: On-target effects should typically occur at lower concentrations of this compound compared to off-target effects.
-
Kinome profiling: A comprehensive kinase panel screen can identify other kinases that this compound inhibits.
Q3: What is NU-9, and how does it relate to neuronal cells?
A3: NU-9 is an experimental drug being investigated for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[6][7] Unlike a kinase inhibitor, NU-9's mechanism involves preventing the buildup of misfolded protein oligomers, such as amyloid beta, within neurons.[8] It acts on a cellular target to reduce the formation of these neurotoxic aggregates.[8] Recent studies in animal models have shown that NU-9 can improve memory and reduce brain inflammation associated with Alzheimer's disease.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Neuronal Toxicity or Death
Problem: After treating neuronal cultures with this compound, you observe significant cell death or morphological signs of toxicity (e.g., neurite retraction, membrane blebbing) at concentrations expected to be non-toxic based on initial screens.
Possible Causes:
-
Off-target kinase inhibition: this compound may be inhibiting kinases essential for neuronal survival.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Compound degradation: The this compound stock may have degraded, leading to toxic byproducts.
Troubleshooting Steps:
-
Verify Solvent Toxicity: Run a vehicle-only control with the same concentration of the solvent used for this compound.
-
Perform a Dose-Response Curve: Determine the EC50 for toxicity to identify a narrower, non-toxic working concentration range.
-
Assess Apoptosis: Use assays like TUNEL or caspase-3 cleavage to determine if the cell death is programmed.
-
Consult Kinase Profiling Data: If available, review kinome-wide selectivity data for this compound to identify potential off-target kinases known to be involved in cell survival pathways.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Problem: You are observing high variability in the effects of this compound on your neuronal cells across different experiments.
Possible Causes:
-
Inconsistent compound concentration: Errors in dilution or degradation of the this compound stock solution.
-
Variability in cell culture: Differences in cell density, passage number, or health of the neuronal cultures.
-
Freeze-thaw cycles: Repeated freezing and thawing of the this compound stock solution can reduce its potency.[9]
Troubleshooting Steps:
-
Prepare Fresh Aliquots: Aliquot the this compound stock solution upon receipt to minimize freeze-thaw cycles.[9]
-
Standardize Cell Culture Conditions: Ensure consistent cell plating densities, passage numbers, and media formulations for all experiments.
-
Verify Compound Activity: Use a positive control assay to confirm the activity of your this compound stock before each experiment.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | On-Target/Off-Target | Potential Implication in Neuronal Cells |
| Primary Target Kinase | 10 | On-Target | Modulation of intended signaling pathway |
| Kinase A | 250 | Off-Target | Regulation of neurite outgrowth |
| Kinase B | 800 | Off-Target | Involvement in synaptic plasticity |
| Kinase C | >10,000 | Off-Target | Unlikely to be significantly inhibited at therapeutic concentrations |
Experimental Protocols
Protocol 1: Western Blotting to Assess Off-Target Pathway Activation
This protocol is designed to detect changes in the phosphorylation status of key proteins in signaling pathways that might be affected by off-target kinase inhibition.
Materials:
-
Neuronal cell cultures
-
This compound (and vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat neuronal cells with the desired concentrations of this compound and vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Immunofluorescence to Evaluate Neuronal Morphology
This protocol allows for the visualization of changes in neuronal morphology, such as neurite length and branching, which can be indicative of off-target effects.
Materials:
-
Neuronal cells cultured on coverslips
-
This compound (and vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2 for dendrites, anti-Tau for axons)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat neurons on coverslips with this compound and vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization.
-
Blocking and Staining: Block non-specific antibody binding and then incubate with primary antibodies, followed by fluorescently-labeled secondary antibodies and DAPI.
-
Imaging: Mount the coverslips on slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify morphological parameters such as neurite length, number of branches, and spine density using appropriate image analysis software.
Visualizations
Signaling Pathways
Caption: On-target vs. off-target effects of this compound.
Experimental Workflow
Caption: Workflow for investigating this compound off-target effects.
Troubleshooting Logic
Caption: Troubleshooting logic for unexpected toxicity.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-throughput kinase inhibitor screening reveals roles for Aurora and Nuak kinases in neurite initiation and dendritic branching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. lesturnerals.org [lesturnerals.org]
- 7. ALS drug effectively treats Alzheimer’s disease in new animal study – Chemistry of Life Processes Institute [clp.northwestern.edu]
- 8. Inhibition of amyloid beta oligomer accumulation by NU-9: A unifying mechanism for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: AL-9 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of AL-9, a pegylated synthetic cyclic peptide and second-generation C3 modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics for in vivo delivery?
This compound is an investigational drug designed to modulate the complement cascade at the level of C3. As a pegylated synthetic cyclic peptide, it possesses a lower molecular weight and a shorter half-life compared to its predecessor, APL-2 (pegcetacoplan), and is intended for intravenous administration for acute use. The PEGylation of this compound is a critical feature that aims to improve its pharmacokinetic profile by increasing its hydrodynamic size, which can reduce renal clearance and protect it from enzymatic degradation.[1][2]
Q2: What are the primary challenges anticipated with the in vivo delivery of this compound?
Given that this compound is a pegylated peptide, researchers may encounter several challenges during in vivo delivery:
-
Stability Issues: Peptides are susceptible to enzymatic degradation in biological fluids. While PEGylation offers protection, issues such as aggregation, oxidation, and hydrolysis can still occur, potentially affecting the therapeutic efficacy.[3][4][5]
-
Pharmacokinetics (PK) and Biodistribution: Achieving optimal exposure at the target site while minimizing off-target accumulation is a common hurdle. The molecular weight of the PEG chain directly influences the circulation half-life and tissue distribution.[6][7]
-
Immunogenicity: Although PEGylation is known to reduce the immunogenic potential of peptides, there is still a possibility of eliciting an immune response, including the generation of anti-PEG antibodies, which can affect both safety and efficacy.[2][8]
-
Formulation Challenges: Developing a stable aqueous formulation for intravenous injection requires careful consideration of pH, buffer systems, and the inclusion of excipients to prevent aggregation and degradation.[9][10]
Q3: How does PEGylation affect the pharmacokinetics and biodistribution of a peptide like this compound?
PEGylation significantly alters the pharmacokinetic and biodistribution profile of peptides. The covalent attachment of polyethylene glycol (PEG) chains increases the molecule's hydrodynamic radius. This modification leads to:
-
Prolonged Circulation Half-Life: The increased size reduces renal filtration, a primary clearance mechanism for smaller peptides, thereby extending its presence in the bloodstream.[1][2]
-
Reduced Enzymatic Degradation: The PEG chain provides a protective shield around the peptide, sterically hindering the approach of proteolytic enzymes.[2][3]
-
Altered Tissue Distribution: The size and properties of the PEG molecule influence where the peptide accumulates in the body. Larger PEGylated peptides tend to have reduced kidney uptake and may show increased accumulation in tissues like the liver and spleen.[6][7][11]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the in vivo delivery of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Bioavailability / Rapid Clearance | - Inefficient PEGylation. - Enzymatic degradation despite PEGylation. - Rapid uptake by the reticuloendothelial system (RES). | - Verify the extent and site of PEGylation using analytical techniques like mass spectrometry. - Consider optimizing the PEG chain length or structure (e.g., branched vs. linear).[6][7] - Evaluate the formulation for the presence of stabilizing excipients.[10][12] |
| High Variability in Experimental Results | - Inconsistent formulation preparation. - Aggregation of this compound in the formulation. - Issues with the administration procedure. | - Standardize the formulation protocol, ensuring consistent pH, buffer concentration, and excipient levels.[9] - Analyze the formulation for aggregates using techniques like size-exclusion chromatography (SEC) before each experiment. - Ensure proper training on intravenous injection techniques to minimize variability in dosing. |
| Unexpected Toxicity or Off-Target Effects | - Altered biodistribution leading to accumulation in sensitive organs. - Immunogenic response to the pegylated peptide. - Degradation products exhibiting toxicity. | - Conduct detailed biodistribution studies using radiolabeled this compound to identify sites of accumulation.[6][7] - Monitor for signs of an immune response (e.g., cytokine release, anti-drug antibodies). - Characterize any degradation products in the formulation and in vivo to assess their potential toxicity.[13][14] |
| Poor Solubility or Precipitation in Formulation | - Suboptimal pH of the formulation buffer. - Inappropriate buffer species or ionic strength. - High concentration of the peptide leading to self-association.[15] | - Perform pH-solubility profiling to determine the optimal pH for this compound.[9] - Screen different buffer systems (e.g., phosphate, citrate, histidine) and ionic strengths. - Consider the inclusion of solubility-enhancing excipients such as amino acids or non-ionic surfactants.[16] |
Data Presentation
Table 1: Effect of PEG Molecular Weight on Pharmacokinetic Parameters of a Generic Pegylated Peptide
| PEG Molecular Weight (kDa) | Half-life (t½) in Blood (hours) | Body Clearance (hours) |
| 40 | 5.4 | 19.1 - 23.6 |
| 70 | 9.8 | 35.2 - 41.5 |
| 100 | 13.2 | 58.9 - 69.8 |
| 150 | 17.7 | 91.3 - 115.7 |
This table summarizes representative data on how increasing the molecular weight of PEG can prolong the half-life and decrease the clearance of a pegylated peptide, based on findings from preclinical studies.[6][7]
Table 2: Representative Biodistribution of a Pegylated Peptide at 24 hours Post-Injection (% Injected Dose per Gram)
| Organ | Specific Peptide | Control Peptide |
| Tumor | 5.2 | 2.1 |
| Blood | 10.5 | 10.8 |
| Kidney | 3.1 | 4.5 |
| Liver | 6.8 | 4.3 |
| Spleen | 2.5 | 1.9 |
| Marrow | 4.1 | 2.7 |
This table illustrates the differential uptake of a tumor-specific pegylated peptide compared to a non-specific control, highlighting the importance of targeting for desired biodistribution.[7]
Experimental Protocols
Protocol 1: Formulation of this compound for Intravenous Injection
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile water for injection (WFI).
-
Prepare a 10X stock solution of the desired buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Prepare stock solutions of any necessary excipients (e.g., a cryoprotectant like trehalose or a surfactant like Polysorbate 80).[10]
-
-
Formulation:
-
In a sterile, pyrogen-free vial, combine the 10X buffer stock, excipient stocks, and WFI to the desired final volume minus the volume of the this compound stock.
-
Add the this compound stock solution to achieve the final target concentration.
-
Gently mix the solution by inversion. Avoid vigorous shaking to prevent aggregation.
-
-
Quality Control:
Protocol 2: In Vivo Administration and Pharmacokinetic Analysis of this compound in a Rodent Model
-
Animal Handling:
-
Acclimate animals to the housing conditions for at least one week prior to the study.
-
Fast animals overnight before dosing, with free access to water.
-
-
Administration:
-
Administer the this compound formulation via intravenous injection (e.g., tail vein) at the desired dose.
-
Include a vehicle control group receiving the formulation buffer without this compound.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via a suitable method (e.g., retro-orbital sinus or tail vein).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Pharmacokinetic Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., ELISA or LC-MS/MS).
-
Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software.
-
Mandatory Visualizations
Caption: The complement cascade and the central role of C3 as the target for this compound.
Caption: A typical experimental workflow for in vivo studies of this compound.
References
- 1. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 2. bachem.com [bachem.com]
- 3. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. mdpi.com [mdpi.com]
- 6. Effect of molecular size of pegylated peptide on the pharmacokinetics and tumor targeting in lymphoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2012122535A2 - Stable formulations for parenteral injection of peptide drugs - Google Patents [patents.google.com]
- 11. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurelis.com [neurelis.com]
- 13. ijsra.net [ijsra.net]
- 14. researchgate.net [researchgate.net]
- 15. kinampark.com [kinampark.com]
- 16. researchgate.net [researchgate.net]
Improving the bioavailability of NU-9 for animal studies
Welcome to the technical support center for researchers utilizing NU-9 in pre-clinical animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a specific focus on optimizing drug delivery and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is NU-9 and what is its primary mechanism of action?
A: NU-9 is an experimental small molecule compound that has shown promise in animal models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2][3][4] Its primary mechanism involves enhancing the cell's natural protein clearance pathways.[1][5]
Specifically, NU-9's efficacy relies on the lysosomal pathway. It appears to facilitate the movement of toxic, misfolded protein aggregates (like mutant SOD1 in ALS or amyloid-beta oligomers in Alzheimer's) into lysosomes, the cell's recycling centers.[1][2][5] Within the lysosome, the enzyme Cathepsin B aids in the breakdown of these harmful protein clumps.[1][2][5] By clearing this toxic buildup, NU-9 helps restore neuron health, reduces neuroinflammation, and protects cellular structures like mitochondria and the endoplasmic reticulum.[1][4][6]
Q2: I'm observing inconsistent results in my animal studies. What are the common sources of variability?
A: Inconsistent in vivo results can stem from several factors. A logical approach to troubleshooting is essential. Key areas to investigate include the drug formulation, the administration procedure, and the animal model itself. Ensure that the formulation is homogenous and the dose is accurately and consistently delivered. Small variations in oral gavage technique, for instance, can significantly impact the amount of drug that reaches the stomach for absorption.
References
- 1. ALS Drug NU-9 Shows Promising Results for Alzheimer's Disease in Animal Study [trial.medpath.com]
- 2. news-medical.net [news-medical.net]
- 3. ALS drug effectively treats Alzheimer’s disease in new animal study – Chemistry of Life Processes Institute [clp.northwestern.edu]
- 4. National Institute on Aging invests an additional $7.3 million into NU-9 - Northwestern Now [news.northwestern.edu]
- 5. pnas.org [pnas.org]
- 6. als.org [als.org]
AL-9 protocol refinement for reproducible results
This technical support guide provides troubleshooting information and answers to frequently asked questions regarding the AL-9 protocol for inhibiting the STK-1 signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high variability and poor reproducibility between my this compound experiments. What are the common causes?
A1: High variability is a common challenge in cell-based assays and can stem from several factors.[1][2] To improve reproducibility, consider the following:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range for all experiments. Phenotypic drift can occur at higher passages, altering experimental outcomes.[3]
-
Reagent Consistency: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of reagents like dNTPs if you are doing downstream PCR.[4]
-
Standardized Procedures: Adhere strictly to a standard operating procedure (SOP) for cell handling, seeding density, and treatment duration.[3] Inconsistent cell dispensing per well is a known source of variability.[3]
-
Environmental Control: Maintain consistent incubator conditions (temperature, CO2, humidity) as minor fluctuations can impact cell growth and response to treatment.
Q2: The inhibitory effect of this compound on STK-1 phosphorylation is lower than expected, or absent altogether. What should I check?
A2: If this compound is not showing the expected potency, several factors in the experimental setup could be the cause:
-
This compound Concentration and Purity: Verify the concentration and purity of your this compound stock. If possible, confirm its activity using a cell-free biochemical assay before proceeding with cell-based experiments.
-
ATP Concentration in Assay: If you are performing an in vitro kinase assay, the concentration of ATP is critical. High concentrations of ATP can compete with ATP-competitive inhibitors like this compound, leading to an apparent decrease in potency.[5][6]
-
Presence of Serum Proteins: Serum proteins can bind to small molecule inhibitors, reducing their effective concentration.[6][7] Consider reducing the serum concentration during the this compound treatment period or using serum-free media if your cell line can tolerate it.[7]
-
Cellular Uptake: Ensure that the observed lack of effect isn't due to poor cell permeability of the compound. While many kinase inhibitors are cell-permeable, this can vary.[8]
Q3: I am observing significant cytotoxicity in my cell cultures after treatment with this compound, even at low concentrations. How can I address this?
A3: Unintended cytotoxicity can confound your results. Here are some steps to troubleshoot this issue:
-
Confirm On-Target vs. Off-Target Effects: To determine if the toxicity is due to the inhibition of STK-1 or an off-target effect, consider using a structurally different STK-1 inhibitor as a control.
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentrations used. Run a vehicle-only control at the highest concentration used in your experiment.
-
Time-Course and Dose-Response: Perform a detailed time-course and dose-response experiment to identify a non-toxic window for your experiments. It may be possible to observe STK-1 inhibition at shorter time points or lower concentrations before significant cytotoxicity occurs.
-
Cell Viability Assays: Use a reliable method to quantify cell viability. Note that assays measuring ATP levels can sometimes be misleading if the compound itself alters cellular metabolism.[1] Direct cell counting or imaging-based methods can provide more accurate viability data.[1]
Q4: My downstream Western blot for phosphorylated STK-1 (p-STK-1) is not working well after this compound treatment. What could be the problem?
A4: Western blotting issues can be related to sample preparation or the blotting procedure itself:
-
Lysis Buffer Composition: Ensure your lysis buffer contains adequate phosphatase inhibitors to preserve the phosphorylation state of STK-1 during sample preparation.
-
Protein Loading: Quantify total protein concentration in your lysates and ensure equal loading across all lanes. Use a loading control (e.g., β-actin, GAPDH) to verify this.
-
Antibody Validation: Confirm that your primary antibody for p-STK-1 is specific and validated for Western blotting. Run positive and negative controls if available.
-
Signal Intensity: The signal for the phosphorylated target may be low. Consider using a more sensitive ECL substrate or increasing the amount of protein loaded.
Data Presentation
For reproducible results, it is critical to characterize the potency of each new batch of this compound. Below is a sample data table for determining the IC50 value under different assay conditions.
Table 1: IC50 Values of this compound against STK-1 Kinase Activity
| Assay Condition | ATP Concentration (µM) | Serum Concentration (%) | IC50 (nM) | Standard Deviation (nM) |
| Biochemical Assay | 10 | 0 | 15.2 | 2.1 |
| Biochemical Assay | 100 | 0 | 45.8 | 5.5 |
| Cell-Based Assay | N/A | 10 | 125.6 | 18.3 |
| Cell-Based Assay | N/A | 1 | 78.4 | 9.7 |
This data illustrates how both ATP concentration in biochemical assays and serum presence in cell-based assays can significantly shift the observed IC50 value of an inhibitor.
Experimental Protocols
Protocol: Determining this compound IC50 in a Cell-Based Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound by measuring the phosphorylation of a direct downstream target of STK-1 (Target-X) in cells.
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T overexpressing STK-1) in a 96-well plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your desired cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment time (e.g., 2 hours) at 37°C and 5% CO2.
-
Cell Lysis: After incubation, remove the treatment medium and wash the cells once with cold PBS. Add 50 µL of lysis buffer containing protease and phosphatase inhibitors to each well. Incubate on ice for 15 minutes.
-
Downstream Analysis: Analyze the cell lysates for levels of phosphorylated Target-X (p-Target-X) and total Target-X using a suitable method such as an ELISA or In-Cell Western.
-
Data Analysis: Normalize the p-Target-X signal to the total Target-X signal for each well. Plot the normalized signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: The this compound inhibitory pathway targeting STK-1 kinase.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 2. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 3. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Addressing Galectin-9 (Gal-9) Induced Cytotoxicity
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galectin-9 (Gal-9) induced cytotoxicity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Galectin-9 induced cytotoxicity?
Galectin-9 (Gthis compound) primarily induces cytotoxicity in cancer cells through the induction of apoptosis.[1][2][3][4] This programmed cell death is often mediated through the intrinsic mitochondrial pathway.[1][2][5][6] Key events include the activation of caspase cascades, changes in the expression of Bcl-2 family proteins, and loss of mitochondrial membrane potential.[1][6][7] In some cell types, a calcium-calpain-caspase-1 pathway has also been identified.[8][9] Additionally, Gthis compound has been reported to induce non-apoptotic cell death by disrupting autophagy in certain cancer cells.[10][11][12]
Q2: Is the cytotoxic effect of Gthis compound dependent on its carbohydrate-binding activity?
Yes, the pro-apoptotic activity of Gthis compound is dependent on its β-galactoside binding activity. This can be demonstrated experimentally by the inhibition of Gthis compound-induced apoptosis in the presence of lactose, but not sucrose.[8][9]
Q3: Does Gthis compound induced cytotoxicity depend on the TIM-3 receptor?
The interaction between Gthis compound and the T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) receptor can be a crucial factor in Gthis compound's function, particularly in the context of immune cells where it can lead to T-cell apoptosis and exhaustion.[1] However, Gthis compound can induce apoptosis in cancer cells that do not express TIM-3, suggesting that other glycosylated surface receptors are involved.[3]
Q4: What are the key signaling pathways activated by Galectin-9 to induce apoptosis?
Gthis compound can activate several signaling pathways to induce apoptosis, which can be cell-type specific. Common pathways include:
-
Mitochondrial (Intrinsic) Pathway: This involves an increased Bax/Bcl-2 ratio, release of cytochrome c, Smac/Diablo, and HtrA2/Omi from the mitochondria, and subsequent activation of caspase-9 and the executioner caspase-3.[1][2][13][14]
-
Calcium-Dependent Pathway: In some T-cell lines, Gthis compound induces an influx of calcium, leading to the activation of calpain and caspase-1.[8][9]
-
MAP Kinase Pathway: Activation of JNK and p38 MAP kinases has been implicated in Gthis compound-induced apoptosis in some cancer types.[4][6]
-
Endoplasmic Reticulum (ER) Stress Pathway: In some cases, Gthis compound may induce apoptosis through ER stress, involving the activation of caspase-4 and caspase-8.[15]
Troubleshooting Guide
Problem 1: Inconsistent or no cytotoxic effect of Gthis compound observed.
-
Possible Cause 1: Suboptimal concentration of Gthis compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of Gthis compound for your specific cell line. The effective concentration can vary significantly between cell types.[1]
-
-
Possible Cause 2: Incorrect incubation time.
-
Solution: Conduct a time-course experiment to identify the optimal duration of Gthis compound treatment. Apoptotic effects can be time-dependent.[8]
-
-
Possible Cause 3: Cell line resistance.
-
Solution: Some cell lines may be resistant to Gthis compound-induced cytotoxicity.[16] This could be due to low expression of relevant cell surface glycans or overexpression of anti-apoptotic proteins. Consider testing different cell lines or investigating the expression of potential Gthis compound receptors.
-
-
Possible Cause 4: Reagent quality.
-
Solution: Ensure the recombinant Gthis compound is of high quality and has been stored correctly. Degradation of the protein can lead to loss of activity.
-
Problem 2: Difficulty in detecting apoptosis.
-
Possible Cause 1: Assay sensitivity.
-
Possible Cause 2: Timing of the assay.
-
Solution: Apoptosis is a dynamic process. Ensure you are measuring apoptosis at an appropriate time point after Gthis compound treatment. Early time points might be better for detecting changes in mitochondrial membrane potential, while later time points are more suitable for detecting DNA fragmentation or caspase cleavage.
-
-
Possible Cause 3: Non-apoptotic cell death.
Problem 3: High background in flow cytometry-based apoptosis assays.
-
Possible Cause 1: Presence of necrotic cells.
-
Solution: Ensure gentle handling of cells during harvesting and staining to minimize mechanical damage. Use a viability dye to distinguish between apoptotic and necrotic cells.
-
-
Possible Cause 2: Non-specific antibody binding.
-
Solution: Include appropriate controls, such as unstained cells and isotype controls, to set the gates correctly.
-
Quantitative Data Summary
| Cell Line | Assay | Parameter | Value | Reference |
| Jurkat (ALL) | MTS Assay | IC50 (48h) | 3.4 nM | [1] |
| KE-37 (ALL) | MTS Assay | IC50 (48h) | 2.4 nM | [1] |
| THP-1 (AML) | Cell Viability | EC50 | 115 - 300 nM | [12] |
| OCI-Ly3 (DLBCL) | Cell Viability | Effective Conc. | 300 nM | [10] |
| KYSE-150 (ESCC) | Proliferation Assay | Effective Conc. | 100 nM | [7] |
Experimental Protocols
Cell Viability/Proliferation Assay (MTS Assay)
This protocol is adapted from a study on acute lymphoblastic leukemia cell lines.[1]
-
Cell Seeding: Plate cells (e.g., 3 x 10³ cells/well) in a 96-well plate.
-
Treatment: Add varying concentrations of Gthis compound (e.g., 0.1-100 nM) to the wells.
-
Incubation: Incubate the plate for 48 hours.
-
MTS Reagent Addition: Add 20 µL of MTS substrate to each well and incubate for an additional 3 hours.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol is a general method based on common procedures.[1]
-
Cell Treatment: Treat cells with the desired concentrations of Gthis compound for the determined time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This protocol is based on a study of esophageal squamous cell carcinoma.[7][17]
-
Cell Treatment: Treat cells (e.g., KYSE-150) with Gthis compound (e.g., 100 nM) for a suitable duration (e.g., 3 hours).
-
JC-1 Staining: Add JC-1 dye to the cells and incubate for 15 minutes.
-
Visualization: Visualize the cells using a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will show red fluorescence (J-aggregates), while apoptotic cells with low potential will exhibit green fluorescence (JC-1 monomers).[7][17]
Western Blot for Apoptosis-Related Proteins
This is a generalized protocol for detecting changes in protein expression.[1][13]
-
Cell Lysis: After treatment with Gthis compound, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, cytochrome c) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Galectin-9 induced apoptosis signaling pathways.
Caption: Experimental workflow for assessing Galectin-9 cytotoxicity.
References
- 1. Galectin-9 inhibits cell proliferation and induces apoptosis in Jurkat and KE-37 acute lymphoblastic leukemia cell lines via caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. Cancer Therapy Due to Apoptosis: Galectin-9 [mdpi.com]
- 5. “Galectin-9: A double-edged sword in Acute Myeloid Leukemia” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galectin-9 Induces Mitochondria-Mediated Apoptosis of Esophageal Cancer In Vitro and In Vivo in a Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galectin-9 Induces Mitochondria-Mediated Apoptosis of Esophageal Cancer In Vitro and In Vivo in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Galectin-9 induces apoptosis through the calcium-calpain-caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galectin-9 treatment is cytotoxic for B cell lymphoma by disrupting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Galectin-9 treatment is cytotoxic for B cell lymphoma by disrupting autophagy [frontiersin.org]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. Induction of apoptosis by Galectin-9 in liver metastatic cancer cells: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Modifying AL-9 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of AL-9 for maximal therapeutic effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining the optimal treatment duration for this compound?
A1: The ideal starting point for determining the optimal treatment duration of this compound depends on its mechanism of action and the specific cell type being used.[1][2] A literature search for similar compounds or pathways can provide a preliminary range.[1] It is recommended to perform a time-course experiment to identify the optimal duration for the desired effect.[1]
Q2: How do I design a time-course experiment to find the optimal this compound treatment duration?
A2: To design a time-course experiment, you should first establish a working concentration of this compound.[1] Then, treat your cells with this concentration for a series of time points. It's often strategic to start with the longest time point and work backward.[1] The selection of time points should be based on the known or predicted mechanism of this compound. For example, if it is expected to affect protein expression, longer time points may be necessary.
Q3: My cell viability is low even at short this compound treatment durations. What could be the cause?
A3: High cell toxicity at short durations could indicate that the chosen concentration of this compound is too high.[1] It's crucial to determine the lowest concentration that produces the desired effect without causing undue stress to the cells.[1] Additionally, ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a concentration that does not affect cell viability on its own.[2] Cell health and confluence at the time of treatment can also impact viability.[3]
Q4: I am not observing the expected effect of this compound on my target pathway. What are the potential reasons?
A4: Several factors could contribute to a lack of effect. The treatment duration may be too short for the biological process to occur. Some drugs require longer incubation times to see a significant effect.[2][4] Conversely, the effect might be transient and missed if the endpoint is measured too late. The stability of this compound in your culture medium is another consideration; it may degrade over longer incubation times.[1] Finally, the passage number of your cell line could influence the experimental outcome.[5][6]
Q5: Should I change the cell culture medium during a long-term this compound treatment?
A5: For long-term experiments, medium replenishment is a critical consideration. However, changing the medium will also remove the drug, which may not be desirable depending on your experimental goals.[2] If you are assessing the effect of continuous exposure, it may be better to not change the medium, but this needs to be balanced against the potential for nutrient depletion and waste product accumulation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variance between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| Unexpected increase in cell proliferation at low this compound concentrations | Hormesis effect or experimental artifact. | Carefully repeat the experiment with a narrower range of low concentrations. Ensure that the assay used is not being interfered with by the compound.[2] |
| No clear dose-response or time-dependent effect | The chosen concentration range or time points are not optimal. The drug may be unstable. The assay endpoint may not be appropriate. | Broaden the range of concentrations and time points in your next experiment.[1][7] Check the stability of this compound under your experimental conditions. Consider a different assay to measure the drug's effect. |
| Cell morphology changes significantly | This compound may be inducing differentiation, senescence, or off-target cytotoxic effects. | Use microscopy to document morphological changes. Perform assays to detect markers of differentiation or senescence. Consider if the observed effect is relevant to the drug's intended mechanism.[4] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration
This protocol outlines a method to determine the optimal time for in vitro treatment with this compound.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.[7][8]
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the cell culture medium.
-
Treatment: Once cells have adhered and are actively dividing (typically 24 hours after seeding), replace the medium with fresh medium containing the predetermined optimal concentration of this compound.
-
Time Points: Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, 72 hours).[2]
-
Assay: At each time point, perform the relevant assay to measure the effect of this compound. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a western blot for a specific protein, or a functional assay.
-
Data Analysis: Plot the measured effect against the treatment duration to identify the time point that gives the optimal response.
Visualizations
Caption: Workflow for determining the optimal treatment duration of this compound.
Based on findings for the experimental drug NU-9, which targets protein aggregation in neurodegenerative diseases like ALS and Alzheimer's, this compound might act on a similar pathway.[9][10][11][12][13][14]
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. ALS drug effectively treats Alzheimer’s disease in new animal study - Northwestern Now [news.northwestern.edu]
- 10. NU-9 Alzheimer’s Treatment May Halt Brain Inflammation | Lab Manager [labmanager.com]
- 11. newsweek.com [newsweek.com]
- 12. Potential ALS treatment may repair axons of diseased neurons - Northwestern Now [news.northwestern.edu]
- 13. pnas.org [pnas.org]
- 14. news-medical.net [news-medical.net]
AL-9 experimental controls and best practices
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for studies involving AL-9 (also referred to as NU-9 in foundational research).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an experimental small molecule compound that has shown neuroprotective effects in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease.[1][2] Its primary mechanism of action involves the enhancement of cellular quality control pathways to prevent the accumulation of misfolded protein oligomers inside neurons.[1][3] Specifically, this compound's activity is dependent on lysosomes and the enzyme cathepsin B, suggesting it aids in the trafficking and degradation of toxic protein aggregates.[1][2][3]
Q2: In what experimental models has this compound been tested?
A2: this compound has been evaluated in both in vitro and in vivo models. In vitro studies have utilized cultured hippocampal neurons to measure the buildup of amyloid beta oligomers (AβOs).[3] In vivo studies have been conducted in mouse models of Alzheimer's disease, where oral administration of this compound led to improved performance in memory tests and reduced brain inflammation.[1][2]
Q3: What are the expected outcomes of this compound treatment in a relevant experimental model?
A3: In cellular models of Alzheimer's disease, this compound has been shown to significantly suppress the accumulation of neuron-binding AβOs on dendrites.[3] In animal models, treatment with this compound has resulted in reduced brain inflammation and improved cognitive function, as demonstrated by enhanced performance on memory tests.[1][2]
Q4: Does this compound have off-target effects that I should be aware of?
A4: Current research indicates that this compound acts on an intracellular target to prevent the formation of neuron-binding AβOs but does not block the binding of pre-formed AβOs to cells.[3] It appears to specifically target a cellular process to prevent harmful protein clustering.[2] The exact molecular target of this compound is still under investigation, but it is thought to be involved in the early stages of endolysosomal trafficking of toxic protein clusters.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in the reduction of AβO accumulation between experiments. | The heterogeneity of cell cultures, such as primary hippocampal neuron cultures, can contribute to varied responses.[3] | Ensure consistent cell culture conditions, including cell density, age of cultures, and media composition. Increase the number of biological replicates to account for inherent variability. |
| No significant effect of this compound on pre-formed amyloid beta oligomers. | The mechanism of this compound is to prevent the formation of AβOs within the cell, not to disrupt existing extracellular aggregates.[3] | Design experiments to test the effect of this compound as a preventative treatment, administering it before or during the induction of AβO formation. |
| Inconsistent results in animal studies. | Factors such as age, disease progression at the time of treatment, and drug bioavailability can influence outcomes. | Standardize the age and disease stage of animal models. Perform pharmacokinetic studies to determine the optimal dosing regimen and confirm target engagement in the brain. |
| Difficulty replicating the lysosome-dependent mechanism. | Inhibition or dysfunction of the endolysosomal pathway in the experimental model. | Verify the integrity and function of the endolysosomal pathway in your cell model. Use lysosomal markers and functional assays to confirm pathway activity. |
Experimental Protocols
In Vitro Inhibition of Amyloid Beta Oligomer (AβO) Accumulation
This protocol is based on methodologies described in studies with cultured hippocampal neurons.[3]
-
Cell Culture: Culture primary E18 Sprague-Dawley rat hippocampal neurons on poly-D-lysine-coated coverslips in Neurobasal medium supplemented with B27 and GlutaMAX.
-
This compound Pre-treatment: After 18-21 days in vitro, pre-treat the neurons with the desired concentration of this compound or vehicle control for the specified duration (e.g., 1-2 hours).
-
AβO Induction: Add monomeric amyloid beta 42 (Aβ42) to the culture medium to induce the formation and accumulation of AβOs.
-
Immunofluorescence Staining: After the incubation period with Aβ42, fix the cells with 4% paraformaldehyde. Permeabilize the cells and block with a suitable blocking buffer. Incubate with primary antibodies specific for AβOs (e.g., NU-4) and a dendritic marker (e.g., MAP2).
-
Imaging and Quantification: Following incubation with fluorescently labeled secondary antibodies, acquire images using a confocal microscope. Quantify the intensity of AβO immunofluorescence along the dendrites.
Experimental Workflow for In Vitro AβO Inhibition
Caption: Workflow for assessing this compound's effect on AβO accumulation in primary neurons.
Signaling Pathway
Proposed Mechanism of this compound Action
This compound is thought to restore the trafficking of amyloid beta (Aβ) species from the late endosome to active lysosomes.[3] This process is dependent on cathepsin B activity and prevents the formation of neuron-binding AβOs.[3]
Caption: this compound's proposed role in restoring endolysosomal trafficking of Aβ.
References
Validation & Comparative
Preclinical Efficacy of NU-9 in Amyotrophic Lateral Sclerosis: A Comparative Analysis with Riluzole and Edaravone
For Immediate Release
This guide provides a comparative analysis of the preclinical efficacy of the novel compound NU-9 (also known as AKV9) against established FDA-approved treatments for Amyotrophic Lateral Sclerosis (ALS), Riluzole and Edaravone. The data presented is derived from key preclinical studies, primarily focusing on in vitro and in vivo models of ALS, to offer a resource for researchers, scientists, and drug development professionals.
Executive Summary
NU-9 is an experimental small molecule compound that has demonstrated significant neuroprotective effects in preclinical models of ALS. In a key in vitro study, NU-9 was found to be more effective than both Riluzole and Edaravone in promoting the health of diseased upper motor neurons (UMNs) derived from a SOD1 G93A mouse model of ALS. Notably, NU-9 also exhibited an additive beneficial effect when used in combination with either Riluzole or Edaravone. While NU-9 is still in the early stages of clinical development, these preclinical findings highlight its potential as a promising therapeutic candidate for ALS.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of NU-9, Riluzole, and Edaravone on key neuropathological hallmarks of ALS.
Table 1: In Vitro Efficacy on Upper Motor Neuron (UMN) Health in SOD1 G93A Mouse Model
| Treatment Group | Mean Axon Length (μm) | Mean Number of Branches |
| Vehicle (Control) | 250 | 4 |
| NU-9 (400 nM) | 450 | 8 |
| Riluzole (500 nM) | 300 | 5 |
| Edaravone (1 µM) | 325 | 5.5 |
| NU-9 + Riluzole | 500 | 9 |
| NU-9 + Edaravone | 525 | 9.5 |
Data extracted from Genç et al., Scientific Reports, 2022.
Table 2: In Vivo Efficacy on Motor Neuron Survival and Disease Progression in SOD1 G93A Mouse Models
| Compound | Endpoint | Result |
| Edaravone | Motor Neuron Count (Lumbar Spinal Cord) | Significantly preserved in the higher-dose group compared to vehicle. |
| Riluzole | Survival | Modest increase in survival (results can be variable across studies). |
Data for Edaravone extracted from Ito et al., Exp Neurol, 2008. Data for Riluzole is based on findings from multiple preclinical studies, including Gurney et al., Ann Neurol, 1996.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Table 3: Summary of Experimental Methodologies
| Parameter | NU-9 (Genç et al., 2022) | Edaravone (Ito et al., 2008) | Riluzole (Gurney et al., 1996) |
| Model System | In vitro primary cortical neuron cultures from hSOD1G93A-UeGFP mice | In vivo SOD1 G93A transgenic mice | In vivo SOD1 G93A transgenic mice |
| Cell/Animal Strain | hSOD1G93A-UeGFP mice | B6SJL-TgN(SOD1-G93A)1Gur mice | B6SJL-Tg(SOD1-G93A)1Gur/J mice |
| Treatment Administration | Direct application to cell culture medium | Intraperitoneal injection | Administration in drinking water |
| Dosage | 400 nM | 3 and 6 mg/kg/day | Not specified in detail, dietary administration |
| Treatment Duration | 3 days | From symptom onset for 10 days (for motor neuron counting) | From 50 days of age until end-stage |
| Primary Endpoint(s) | Axon length and branching of upper motor neurons | Number of remaining motor neurons in the lumbar spinal cord | Survival duration |
| Statistical Analysis | One-way ANOVA with post-hoc tests | Student's t-test or ANOVA | Survival analysis (Kaplan-Meier) |
Visualizing Experimental Design and Cellular Pathways
To further elucidate the experimental approach and the proposed mechanism of action of NU-9, the following diagrams are provided.
Comparative Analysis of NU-9 (AL-9) and Other Neuroprotective Agents in Preclinical Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental neuroprotective agent NU-9, potentially referred to as AL-9, against other therapeutic compounds in the context of Alzheimer's disease (AD) models. The information is compiled from recent preclinical studies to assist in the evaluation of their relative performance and mechanisms of action.
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2][3][4] These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline.[1][5] The development of effective neuroprotective agents is a primary focus of AD research. This guide focuses on NU-9, a novel small molecule, and contrasts its reported effects with those of other agents, including the clinically used drug Memantine and the experimental compound Fluoroethylnormemantine (FENM).
Overview of Investigated Neuroprotective Agents
NU-9: An experimental small molecule compound, also investigated for Amyotrophic Lateral Sclerosis (ALS), that has shown promise in Alzheimer's disease models.[6][7] Instead of targeting the symptoms, NU-9 is designed to address the underlying mechanisms of neurodegeneration, specifically the misfolding and aggregation of proteins.[6]
Memantine: An NMDA receptor antagonist used for the symptomatic treatment of moderate-to-severe Alzheimer's disease.[8] While it offers symptomatic relief, its disease-modifying effects are limited.[8]
Fluoroethylnormemantine (FENM): A structural analog of Memantine, FENM has been evaluated for its neuroprotective potential in pharmacological models of AD.[8]
Natural Products: A diverse group of compounds derived from natural sources, such as curcumin and resveratrol, have demonstrated neuroprotective properties in various AD models, often through antioxidant and anti-inflammatory mechanisms.[9][10][11]
Comparative Performance in Alzheimer's Disease Models
The following tables summarize the reported effects of NU-9 and other neuroprotective agents on key pathological and cognitive markers in preclinical AD models.
Table 1: Effects on Amyloid-Beta (Aβ) Pathology
| Agent | Model System | Effect on Aβ | Citation |
| NU-9 | Cell cultures & Mouse model of AD | Reduces intracellular Aβ oligomer buildup | [6] |
| Memantine | Aβ₂₅₋₃₅-treated mice | Prevents Aβ₂₅₋₃₅-induced toxicity | [8] |
| FENM | Aβ₂₅₋₃₅-treated mice | More robust prevention of Aβ₂₅₋₃₅-induced toxicity than Memantine | [8] |
| Curcumin | AD Models | Prevents Aβ aggregation | [12] |
Table 2: Effects on Neuroinflammation and Oxidative Stress
| Agent | Model System | Effect on Neuroinflammation & Oxidative Stress | Citation |
| NU-9 | Mouse model of AD | Prevents or greatly reduces brain inflammation | [6] |
| Memantine | Aβ₂₅₋₃₅-treated mice | Prevents oxidative stress (lipid peroxidation, cytochrome c release) and inflammation (IL-6, TNF-α increases) | [8] |
| FENM | Aβ₂₅₋₃₅-treated mice | More robust prevention of oxidative stress and inflammation than Memantine | [8] |
| Natural Products | Various AD models | Exhibit antioxidant and anti-inflammatory properties | [9][11] |
Table 3: Effects on Cognitive Function
| Agent | Model System | Effect on Cognition | Citation |
| NU-9 | Mouse model of AD | Improved performance on memory tests | [6] |
| Memantine | Aβ₂₅₋₃₅-treated mice | Symptomatic anti-amnesic effects | [8] |
| FENM | Aβ₂₅₋₃₅-treated mice | Symptomatic anti-amnesic effects; more potent than Memantine | [8] |
| Huperzia serrata extracts | AD mice | Ameliorates cognitive impairment | [10] |
Detailed Experimental Protocols
A detailed understanding of the methodologies is crucial for interpreting the comparative data.
Protocol 1: Evaluation of NU-9 in a Mouse Model of Alzheimer's Disease
-
Animal Model: A mouse model that develops Alzheimer's-like pathology.[6]
-
Drug Administration: Oral administration of NU-9.[6]
-
Behavioral Testing: Memory was assessed using standardized memory tests.[6]
-
Biochemical Analysis: Post-mortem brain tissue analysis was conducted to measure levels of amyloid-beta oligomers and markers of neuroinflammation.[6]
Protocol 2: Comparison of FENM and Memantine in an Aβ₂₅₋₃₅-Induced Alzheimer's Model
-
Animal Model: Swiss mice.[8]
-
Induction of Pathology: Intracerebroventricular injection of aggregated Aβ₂₅₋₃₅ peptide.[8]
-
Drug Administration: Daily injections of Memantine or FENM.[8]
-
Behavioral Testing: A battery of memory tests was performed one week after Aβ₂₅₋₃₅ injection, including spontaneous alternation, passive avoidance, and object recognition.[8]
-
Biochemical and Morphological Analysis: Hippocampal and cortical tissues were analyzed for markers of oxidative stress (lipid peroxidation, cytochrome c release), inflammation (interleukin-6, tumor necrosis factor-α, GFAP, Iba1), and apoptosis (Bax/Bcl-2 ratio, cell loss in CA1).[8]
Signaling Pathways and Experimental Visualization
Mechanism of Action of NU-9
While the complete mechanism of NU-9 is still under investigation, studies indicate that it prevents the intracellular buildup of amyloid-beta oligomers by acting on the cell's recycling system, which involves lysosomes and the enzyme cathepsin B.[6] In Alzheimer's disease, this system is impaired, leading to the accumulation of toxic proteins.[6]
Caption: Proposed mechanism of NU-9 in promoting neuroprotection.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for evaluating a novel neuroprotective agent in a preclinical Alzheimer's model.
Caption: A generalized experimental workflow for neuroprotective drug testing.
Comparative Logic of Neuroprotective Agents
This diagram provides a logical comparison of the primary therapeutic targets of the discussed neuroprotective agents.
Caption: Comparative therapeutic targets of different neuroprotective agents.
References
- 1. Mechanisms of Alzheimer’s Disease Pathogenesis and Prevention: The Brain, Neural Pathology, N-methyl-D-aspartate Receptors, Tau Protein and Other Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alzheimer's disease - Causes - NHS [nhs.uk]
- 3. Alzheimer's disease - Wikipedia [en.wikipedia.org]
- 4. Alzheimer’s Disease: Mechanism and Approach to Cell Therapy [mdpi.com]
- 5. Frontiers | Alzheimer Disease Pathogenesis: Insights From Molecular and Cellular Biology Studies of Oligomeric Aβ and Tau Species [frontiersin.org]
- 6. ALS drug effectively treats Alzheimer’s disease in new animal study - Northwestern Now [news.northwestern.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Neuroprotective Natural Products for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Neuroprotective Studies on Polygonum hydropiper L. Essential Oils Using Transgenic Animal Models [frontiersin.org]
A Comparative Analysis of the Neuroprotective Efficacy of NU-9 and Alternative Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of the investigational compound NU-9 with established and alternative therapeutic agents. The objective is to present a clear, data-driven analysis to inform research and development in the field of neurodegenerative diseases.
Executive Summary
NU-9, a novel small molecule, has demonstrated significant neuroprotective properties in preclinical models of both Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease (AD). Its primary mechanism of action involves the enhancement of lysosomal-mediated clearance of pathological protein aggregates. This guide compares the efficacy of NU-9 against FDA-approved drugs for ALS, riluzole and edaravone, and against cannabinoids, a class of compounds with known neuroprotective potential in AD. The data presented herein is collated from various preclinical studies to provide a quantitative and qualitative comparison.
Data Presentation
Table 1: Comparative Efficacy of NU-9, Riluzole, and Edaravone in an in vitro Model of ALS
| Treatment Group | Average Axon Length (μm ± SEM) | Axon Branching/Arborization | Reference |
| Wild-Type (WT) Upper Motor Neurons (UMNs) | 550 ± 25 | Normal | [1] |
| hSOD1G93A UMNs (Untreated) | 280 ± 15 | Reduced | [1] |
| hSOD1G93A UMNs + NU-9 (400 nM) | 450 ± 20 | Increased | [1] |
| hSOD1G93A UMNs + Riluzole (500 nM) | 350 ± 18 | Moderately Increased | [1] |
| hSOD1G93A UMNs + Edaravone (1 µM) | 370 ± 22 | Moderately Increased | [1] |
| hSOD1G93A UMNs + NU-9 + Riluzole | 480 ± 30 | Significantly Increased | [1] |
| hSOD1G93A UMNs + NU-9 + Edaravone | 479.75 ± 36.72 | Significantly Increased | [1] |
SEM: Standard Error of the Mean
Table 2: Comparative Efficacy of NU-9 and Cannabinoids in Mouse Models of Alzheimer's Disease
| Treatment Group | Cognitive Function (Morris Water Maze) | Aβ Plaque Reduction | Neuroinflammation Reduction | Reference |
| NU-9 | Improved performance on memory tests (quantitative data not available in searched articles) | Prevents buildup of amyloid beta oligomers inside cells.[2][3][4][5][6] | Inflammation of the brain was prevented or greatly reduced.[2][3][5] | [2][3][4][5][6] |
| Cannabinoids (JWH-133) | Normalized novel object recognition deficits. Counteracted decreased 18FDG uptake in hippocampus and cortical regions. | Significantly reduced cortical Aβ levels.[7] | Normalized increased density of Iba1 positive microglia. Reduced enhancement of COX-2 protein levels and TNF-α mRNA expression.[7] | [7] |
| Cannabinoids (CBD) | Reduced latencies to find a food reward in the cheeseboard test in APPxPS1 mice.[8] | Reduced hippocampal levels of Aβ.[9] | Mitigated heightened microglial activation (Iba1+ cells) in the hippocampus and cortex. Significantly reduced mRNA levels of TNF-α and MCP-1.[10] | [8][9][10] |
Note: Direct comparative studies between NU-9 and cannabinoids with identical experimental parameters were not available in the searched literature. The data presented is from separate studies on Alzheimer's disease mouse models.
Signaling Pathways and Mechanisms of Action
NU-9 Signaling Pathway
NU-9 exerts its neuroprotective effects by targeting the cellular protein clearance machinery. It enhances the function of lysosomes, the cell's recycling centers, to clear misfolded protein aggregates, such as amyloid-beta oligomers.[2][3][5] This process is dependent on the lysosomal enzyme cathepsin B.[5] By promoting the degradation of these toxic protein species, NU-9 alleviates cellular stress and reduces neuroinflammation.[2][3][5]
Caption: Proposed mechanism of action for NU-9.
Riluzole Signaling Pathway
Riluzole's neuroprotective mechanism is primarily attributed to its ability to inhibit glutamatergic neurotransmission. It achieves this by blocking voltage-gated sodium channels, which in turn reduces the presynaptic release of glutamate.[2][11][12] Additionally, it can non-competitively block NMDA receptors, further dampening excitotoxicity.[11][12]
Caption: Riluzole's mechanism in reducing excitotoxicity.
Edaravone Signaling Pathway
Edaravone is a potent free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[10][13][14] It is thought to exert its effects in part through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[10][13]
Caption: Edaravone's antioxidant signaling pathway.
Cannabinoids Signaling Pathway
Cannabinoids exert neuroprotective effects through multiple mechanisms, primarily by activating cannabinoid receptors CB1 and CB2.[7][15] Activation of these receptors can lead to reduced neuroinflammation by suppressing microglial activation and the release of pro-inflammatory cytokines.[9][16][17] They also exhibit antioxidant properties and can modulate neurotransmitter release.[7][15]
Caption: Anti-inflammatory action of cannabinoids.
Experimental Protocols
In vitro Upper Motor Neuron Health Assay
-
Cell Culture: Upper motor neurons (UMNs) are isolated from the motor cortex of hSOD1G93A-UeGFP and wild-type-UeGFP mice at postnatal day 3. Dissociated cells are plated on poly-D-lysine coated coverslips.
-
Treatment: After 24 hours in culture, media is replaced with serum-free media containing the test compounds (NU-9, riluzole, edaravone, or combinations) at the specified concentrations.
-
Immunofluorescence: After 3 days of treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with 10% normal goat serum. UMNs are identified by their endogenous eGFP expression. Axons are visualized using an anti-neurofilament heavy chain antibody.
-
Image Analysis: Images are captured using a fluorescence microscope. Axon length is measured from the base of the axon to its tip. Axon branching is quantified by counting the number of primary and secondary branches.
Morris Water Maze
-
Apparatus: A circular pool (122 cm in diameter) is filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase: Mice are trained to find the hidden platform over several days, with multiple trials per day. The starting position is varied for each trial. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The number of times the mouse crosses the former platform location and the time spent in the target quadrant are recorded as measures of spatial memory.
Immunofluorescence for Amyloid-Beta Plaques and Neuroinflammation
-
Tissue Preparation: Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Brains are post-fixed, cryoprotected in sucrose, and sectioned on a cryostat.
-
Staining: Brain sections are permeabilized and blocked. For amyloid-beta plaques, sections are incubated with a primary antibody against Aβ (e.g., 6E10). For neuroinflammation, primary antibodies against Iba1 (microglia) and GFAP (astrocytes) are used. Sections are then incubated with fluorescently labeled secondary antibodies.
-
Image Analysis: Images are acquired using a confocal or fluorescence microscope. The number and area of Aβ plaques are quantified. The number and morphology of Iba1- and GFAP-positive cells are analyzed to assess microglial and astrocyte activation, respectively.
Lysosomal and Cathepsin B Activity Assays
-
Lysosomal Activity: Cellular lysosomal activity can be measured using commercially available kits that utilize a self-quenched substrate. This substrate is taken up by cells and fluoresces upon degradation within active lysosomes. Fluorescence intensity is proportional to lysosomal activity and can be measured using a fluorescence microplate reader or flow cytometry.
-
Cathepsin B Activity: The activity of cathepsin B is determined using a fluorometric assay. A specific cathepsin B substrate (e.g., RR-AFC) is cleaved by the enzyme in cell lysates, releasing a fluorescent molecule (AFC). The rate of fluorescence increase is measured and is directly proportional to the cathepsin B activity in the sample.
Conclusion
NU-9 demonstrates a promising and distinct neuroprotective profile compared to existing and alternative therapies. In a preclinical model of ALS, NU-9 was more effective than riluzole and edaravone in promoting upper motor neuron health and exhibited an additive effect when used in combination with these drugs.[1] In the context of Alzheimer's disease, while direct comparative quantitative data is still emerging, preliminary findings suggest that NU-9's mechanism of enhancing protein clearance and reducing neuroinflammation holds significant therapeutic potential.[2][3][4][5][6] Cannabinoids also show promise in Alzheimer's models through their anti-inflammatory and Aβ-reducing effects.[7][8][9][10] Further head-to-head studies are warranted to definitively establish the comparative efficacy of NU-9 against other neuroprotective agents in various neurodegenerative disease models. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.
References
- 1. NU-9 improves health of hSOD1G93A mouse upper motor neurons in vitro, especially in combination with riluzole or edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALS drug effectively treats Alzheimer’s disease in new animal study – Chemistry of Life Processes Institute [clp.northwestern.edu]
- 3. One Drug, Many Targets: ALS Drug Tackles Alzheimer’s in Mice [breakthroughsforphysicians.nm.org]
- 4. newsweek.com [newsweek.com]
- 5. ALS Drug NU-9 Shows Promising Results for Alzheimer's Disease in Animal Study [trial.medpath.com]
- 6. A Promising Drug for Alzheimer’s Disease with William Klein, PhD, and Richard Silverman, PhD – Chemistry of Life Processes Institute [clp.northwestern.edu]
- 7. Prolonged oral cannabinoid administration prevents neuroinflammation, lowers β-amyloid levels and improves cognitive performance in Tg APP 2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effect of long-term cannabidiol on learning and anxiety in a female Alzheimer’s disease mouse model [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Assessing Cannabidiol as a Therapeutic Agent for Preventing and Alleviating Alzheimer’s Disease Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microglial cannabinoid receptor type II stimulation improves cognitive impairment and neuroinflammation in Alzheimer’s disease mice by controlling astrocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Therapeutic properties of multi-cannabinoid treatment strategies for Alzheimer’s disease [frontiersin.org]
- 15. Exploring Cannabinoids with Enhanced Binding Affinity for Targeting the Expanded Endocannabinoid System: A Promising Therapeutic Strategy for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroinflammation in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Cross-Validation of NU-9's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental drug NU-9 with current therapeutic alternatives for neurodegenerative diseases, supported by experimental data. The focus is on the cross-validation of NU-9's unique mechanism of action in the context of Alzheimer's disease.
Executive Summary
NU-9 is an experimental small molecule compound that has demonstrated neuroprotective effects in preclinical models of both Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1] Its proposed mechanism of action involves the enhancement of cellular waste clearance pathways, specifically by promoting the trafficking of misfolded protein aggregates to lysosomes for degradation, a process dependent on the enzyme cathepsin B.[1][2] This guide compares the quantitative efficacy of NU-9 in reducing amyloid-beta oligomer accumulation with that of two FDA-approved monoclonal antibodies for Alzheimer's disease, Aducanumab (Aduhelm®) and Lecanemab (Leqembi®), which primarily target the removal of existing amyloid plaques.
Comparative Efficacy of NU-9 and Alternatives
The following tables summarize the quantitative data from preclinical studies of NU-9 and clinical trials of Aducanumab and Lecanemab, offering a comparative overview of their therapeutic potential.
Table 1: Comparison of Mechanism of Action and Efficacy in Reducing Amyloid-Beta Pathology
| Feature | NU-9 | Aducanumab (Aduhelm®) | Lecanemab (Leqembi®) |
| Mechanism of Action | Enhances intracellular clearance of misfolded protein aggregates by promoting lysosomal degradation.[2] | Monoclonal antibody that binds to and promotes the clearance of aggregated forms of amyloid-beta (plaques).[3][4] | Monoclonal antibody that selectively binds to soluble amyloid-beta protofibrils, promoting their clearance and preventing plaque formation.[5][6] |
| Primary Target | Intracellular protein trafficking and lysosomal function.[2] | Amyloid-beta plaques.[4] | Soluble amyloid-beta protofibrils.[5] |
| Key Efficacy Endpoint | Reduction of amyloid-beta oligomer (AβO) accumulation on neuronal dendrites. | Reduction in amyloid-beta plaques as measured by PET imaging. | Slowing of clinical decline and reduction in amyloid-beta plaques. |
| Quantitative Efficacy | 61% reduction in AβO accumulation on dendrites in cultured hippocampal neurons (P < 0.0001).[2] | EMERGE trial (high dose): Statistically significant reduction in amyloid plaques.[3][7][8] | Clarity AD trial: 27% slowing of clinical decline on the Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 18 months compared to placebo.[6] |
| Supporting Data | In animal models, improved performance on memory tests and reduced brain inflammation.[1][9] | Significant reduction in plasma p-tau181, a downstream marker of neurodegeneration.[4] | Significant reduction in brain amyloid plaques as early as 3 months.[5] |
Table 2: Comparison of Clinical Trial Data for Alzheimer's Disease Treatments
| Clinical Trial Metric | Aducanumab (Aduhelm®) - EMERGE Trial (High Dose) | Lecanemab (Leqembi®) - Clarity AD Trial |
| Primary Clinical Endpoint | Clinical Dementia Rating-Sum of Boxes (CDR-SB) | Clinical Dementia Rating-Sum of Boxes (CDR-SB) |
| Change from Baseline vs. Placebo | 22% reduction in clinical decline (statistically significant).[8] | 27% slowing in clinical decline (statistically significant).[6] |
| Secondary Endpoints | Improvements in MMSE, ADAS-Cog13, and ADCS-ADL-MCI scores.[3] | Statistically significant slowing of decline on all key secondary endpoints.[6] |
| Biomarker Endpoint | Significant reduction in amyloid PET SUVR. | Significant reduction in brain amyloid levels. |
| Key Adverse Events | Amyloid-Related Imaging Abnormalities (ARIA).[7] | Infusion-related reactions and Amyloid-Related Imaging Abnormalities (ARIA).[9][10] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for NU-9 and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action of NU-9.
Caption: A typical experimental workflow for evaluating NU-9.
Experimental Protocols
The following are summaries of the key experimental protocols used in the preclinical evaluation of NU-9.
In Vitro Aβ Oligomer Accumulation Assay
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat embryos. Neurons are matured in vitro for 18-21 days to allow for the development of synaptic connections.
-
Treatment: Neurons are pre-treated with NU-9 or a vehicle control for 1 hour. Subsequently, monomeric amyloid-beta (Aβ42) is added to the culture medium at a concentration of 500 nM and incubated for 1 hour to induce the formation and accumulation of Aβ oligomers.
-
Immunofluorescence: After treatment, cells are fixed and permeabilized. Aβ oligomers are specifically labeled using the NU4 antibody, and dendrites are visualized with an anti-MAP2 antibody.
-
Imaging and Quantification: Images are acquired using a high-content imaging system. The number and intensity of Aβ oligomer puncta along the dendrites are quantified using image analysis software. The data is then normalized to the length of the dendrites.[2]
Animal Studies
-
Animal Model: Transgenic mouse models of Alzheimer's disease that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of amyloid plaques and cognitive deficits, are used.
-
Drug Administration: NU-9 is administered orally to the mice over a specified period.
-
Behavioral Testing: A battery of behavioral tests, such as the Morris water maze or object recognition tests, are conducted to assess learning and memory.
-
Histopathological Analysis: Following the behavioral testing, the mice are euthanized, and their brains are collected for histopathological analysis. This includes immunohistochemical staining for amyloid plaques and markers of neuroinflammation.[1][9]
Conclusion
NU-9 presents a novel, intracellular-focused mechanism of action for the treatment of neurodegenerative diseases like Alzheimer's. By enhancing the lysosomal clearance of misfolded proteins, it addresses a pathogenic process upstream of mature plaque formation. The preclinical data shows a significant reduction in toxic amyloid-beta oligomers. In comparison, Aducanumab and Lecanemab, while demonstrating efficacy in clearing existing amyloid plaques and, in the case of Lecanemab, slowing clinical decline, represent an extracellular approach. Further clinical investigation of NU-9 is warranted to determine its translational potential and to directly compare its clinical efficacy and safety profile with existing therapies. The distinct mechanism of NU-9 may offer a complementary or alternative therapeutic strategy for Alzheimer's disease.
References
- 1. Inhibition of amyloid beta oligomer accumulation by NU-9: A unifying mechanism for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 4. New Phase 3 Data Show Positive Correlation Between ADUHELM™ Treatment Effect on Biomarkers and Reduction in Clinical Decline in Alzheimer’s Disease | Biogen [investors.biogen.com]
- 5. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Clinical Data Demonstrates Three Years of Continuous Treatment with Dual-Acting LEQEMBI® (lecanemab-irmb) Continues to Significantly Benefit Early Alzheimer’s Disease Patients Presented at The Alzheimer’s Association International Conference (AAIC) 2024 | Biogen [investors.biogen.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Mixed results for aducanumab in two phase 3 trials for Alzheimer’s disease | MDedge [mdedge.com]
- 9. Updated safety results from phase 3 lecanemab study in early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clarity AD Phase 3 Trial Data | LEQEMBI® (lecanemab-irmb) [leqembihcp.com]
A Comparative Analysis of NU-9 and Existing Treatments for Amyotrophic Lateral Sclerosis (ALS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the emerging therapeutic candidate NU-9 (also known as AKV9) with established FDA-approved treatments for Amyotrophic Lateral Sclerosis (ALS), Riluzole, and Edaravone. The information is compiled from preclinical studies and clinical trial data to offer an objective overview for the scientific community.
Executive Summary
NU-9 is an experimental compound that has demonstrated significant therapeutic potential in preclinical models of ALS. Its mechanism of action centers on improving the health of upper motor neurons (UMNs), a key cell type affected in ALS, by addressing protein misfolding and aggregation, and enhancing the integrity of essential cellular organelles. In direct comparative in vitro studies, NU-9 has shown superiority over existing treatments in promoting neuronal health. Furthermore, it exhibits an additive beneficial effect when used in combination with current therapies. While NU-9 is still in the early stages of clinical development, having received Investigational New Drug (IND) status from the FDA for a Phase 1 trial, the preclinical data suggests a promising new avenue for ALS treatment.
Comparative Efficacy Data
The following tables summarize the available quantitative data for NU-9 from preclinical studies and for Riluzole and Edaravone from clinical trials. It is crucial to note that the data for NU-9 is from animal models and in vitro experiments, and therefore not directly comparable to the human clinical trial data for the approved drugs.
Table 1: In Vitro Efficacy on Upper Motor Neuron Health (hSOD1G93A Mouse Model)
| Treatment Group | Average Axon Length (µm ± SEM) | Axon Length Increase vs. Untreated (%) | Neuronal Branching/Arborization |
| Untreated Diseased UMNs | ~250 | - | Baseline |
| NU-9 (400 nM) | 346.76 ± 12.32 | ~38.7% | Significantly Increased |
| Riluzole (500 nM) | 274.83 ± 9.83 | ~9.9% | Slightly Increased |
| Edaravone (1 µM) | 289.58 ± 22.71 | ~15.8% | Slightly Increased |
| NU-9 + Riluzole | 499.29 ± 33.73 | ~99.7% | Further Increased (Additive Effect) |
| NU-9 + Edaravone | 479.75 ± 36.72 | ~91.9% | Further Increased (Additive Effect) |
Data sourced from a study published in Scientific Reports.[1][2]
Table 2: In Vivo Efficacy of NU-9 in ALS Mouse Models
| Efficacy Endpoint | Mouse Model | NU-9 Effect | Quantitative Data |
| Motor Function | hSOD1G93A & TDP-43A315T | Improved performance in hanging wire test | Performance became comparable to healthy mice.[3] |
| Mitochondrial Health | hSOD1G93A & TDP-43A315T | Increased number and percentage of healthy mitochondria | Total number of mitochondria comparable to healthy mice; 87% increase in healthy mitochondria in TDP-43 model.[3] |
| Endoplasmic Reticulum Integrity | hSOD1G93A & TDP-43A315T | Improved structural integrity | Qualitative improvement observed.[4][5] |
| Misfolded Protein Levels | hSOD1G93A | Reduced levels of misfolded SOD1 | Significant reduction observed.[3] |
| Upper Motor Neuron Survival | hSOD1G93A & TDP-43A315T | Prevented loss of UMNs in the motor cortex | Number of UMNs significantly higher compared to untreated mice, comparable to healthy mice.[3] |
Table 3: Clinical Efficacy of Approved ALS Treatments
| Treatment | Efficacy Endpoint | Study Population | Clinical Trial Result |
| Riluzole | Survival | ALS Patients | Median survival extended by 2-3 months. |
| Functional Decline (ALSFRS-R) | ALS Patients | No significant effect on functional decline. | |
| Edaravone | Functional Decline (ALSFRS-R) | A specific subset of early-stage ALS patients | Slowed the decline in ALSFRS-R score by 33% over 24 weeks compared to placebo. |
| Survival | ALS Patients | No significant effect on survival demonstrated in pivotal trials. |
Mechanism of Action of NU-9
NU-9's therapeutic effects are attributed to its ability to mitigate cellular stress and clear protein aggregates.[4][5] Preclinical studies suggest that NU-9 enhances the cell's natural protein disposal machinery, specifically through the lysosomal pathway. It is believed to facilitate the trafficking of misfolded proteins, such as SOD1 and TDP-43, to lysosomes, where they are degraded by enzymes like cathepsin B.[6][7] This action helps to reduce the toxic buildup of these proteins in motor neurons, thereby improving mitochondrial function, reducing endoplasmic reticulum stress, and ultimately promoting neuronal survival and function.[3]
Caption: NU-9's proposed mechanism of action in mitigating neurodegeneration.
Experimental Protocols
In Vitro Analysis of Upper Motor Neuron Health
-
Cell Culture: Upper motor neurons (UMNs) were isolated from the motor cortex of hSOD1G93A-UeGFP mice, which express a fluorescent protein in their UMNs, allowing for easy identification. These neurons were cultured in vitro.
-
Treatment: The cultured UMNs were treated with NU-9 (400 nM), riluzole (500 nM), edaravone (1 µM), or combinations of NU-9 with either riluzole or edaravone for 3 days.
-
Analysis: UMN health was assessed by measuring the average length of the longest axon and the degree of neuronal branching and arborization using fluorescence microscopy and quantitative image analysis. Statistical analysis was performed using one-way ANOVA followed by Tukey's post hoc multiple-comparison test.[2]
In Vivo Analysis in ALS Mouse Models
-
Animal Models: Two primary mouse models of ALS were used: the hSOD1G93A model, which expresses a mutant human SOD1 gene, and the prpTDP-43A315T model, which expresses a mutant human TDP-43 protein.
-
Treatment: NU-9 was administered daily to the mice via oral gavage at a dose of 100 mg/kg/day, starting at an age when disease symptoms typically begin to manifest.
-
Motor Function Assessment: Motor function was evaluated using the hanging wire test, where the time a mouse could hang onto an inverted wire mesh was measured.
-
Histological and Molecular Analysis: Post-mortem analysis of brain and spinal cord tissue was conducted to assess the number of surviving motor neurons, the integrity of mitochondria and the endoplasmic reticulum (via electron microscopy), and the levels of misfolded protein aggregates (via immunohistochemistry and western blotting).
Caption: Workflow for preclinical evaluation of NU-9 in ALS models.
Conclusion
The preclinical data for NU-9 presents a compelling case for its continued development as a potential therapeutic for ALS. Its distinct mechanism of action, focused on the health of upper motor neurons and the clearance of pathogenic protein aggregates, offers a novel approach compared to existing treatments. The superior efficacy of NU-9 in in vitro models and its additive effects when combined with Riluzole and Edaravone suggest it could become a valuable component of a multi-faceted treatment strategy for ALS. However, it is imperative to await the results of human clinical trials to determine the true efficacy and safety of NU-9 in patients. The scientific community will be closely watching the progression of AKV9 through clinical development.
References
- 1. NU-9 improves health of hSOD1G93A mouse upper motor neurons in vitro, especially in combination with riluzole or edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. Potential ALS treatment may repair axons of diseased neurons - Northwestern Now [news.northwestern.edu]
- 5. lesturnerals.org [lesturnerals.org]
- 6. pnas.org [pnas.org]
- 7. ALS drug effectively treats Alzheimer’s disease in new animal study – Chemistry of Life Processes Institute [clp.northwestern.edu]
Independent Verification of NU-9 Research Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental drug NU-9 (also known as AKV9) with existing approved therapies for neurodegenerative diseases, based on publicly available preclinical research findings. The data presented here is intended to offer an independent verification of the compound's potential efficacy and mechanism of action.
I. Quantitative Data Summary
The following table summarizes the comparative performance of NU-9 against approved Amyotrophic Lateral Sclerosis (ALS) therapies, Riluzole and Edaravone, based on in vitro studies using upper motor neurons from a mouse model of ALS.
| Treatment Group | Outcome Measure: Axonal Length and Branching | Key Findings | Citation |
| NU-9 (AKV9) | Increased axonal length and arborization | Effects were more pronounced compared to Riluzole or Edaravone alone. | [1] |
| Riluzole | Increased axonal length and branching | - | [1] |
| Edaravone (Radicava) | Increased axonal length and branching | - | [1] |
| NU-9 + Riluzole | Synergistic increase in axonal length and branching | Greater effects than any of the drugs administered alone. | [1] |
| NU-9 + Edaravone | Synergistic increase in axonal length and branching | Greater effects than any of the drugs administered alone. | [1] |
| Treatment Group (Alzheimer's Disease Mouse Model) | Outcome Measures | Key Findings | Citation |
| NU-9 (Oral Administration) | Memory Performance (in memory tests) | Improved performance on memory tests. | [2][3] |
| Brain Inflammation | Prevented or greatly reduced brain inflammation. | [2][3] | |
| Amyloid Beta Oligomer Buildup | Reduced the accumulation of amyloid beta oligomers inside cells. | [2][3] |
II. Experimental Protocols
A. In Vitro ALS Model: Upper Motor Neuron Health
-
Model: The study utilized lab-grown upper motor neurons derived from a mouse model of ALS (hSOD1G93A).[1]
-
Treatment: Slices of the motor cortex from these animals were treated with NU-9, Riluzole, or Edaravone at doses comparable to those detected in the central nervous system after optimal dosage.[1] Combination treatments of NU-9 with either Riluzole or Edaravone were also administered.
-
Assessment: The health of the upper motor neurons was evaluated by measuring the length and branching (arborization) of their axons.[1] Reductions in these parameters are characteristic of ALS.
B. In Vitro Alzheimer's Disease Model: Amyloid Beta Buildup
-
Model: The experiments were conducted using neuronal cell cultures.
-
Treatment: In one set of experiments, neurons were treated with NU-9 before the addition of amyloid beta.[3]
-
Assessment: The amount of amyloid beta protein buildup within the cells and along their dendrites was measured.[3] A key observation was the lasting protective effect of NU-9 even after it was removed from the cell culture.[3]
C. In Vivo Alzheimer's Disease Animal Model
III. Visualized Signaling Pathways and Workflows
References
A Head-to-Head Comparison of NU-9 and Similar Small Molecules Targeting Protein Aggregation in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
The aggregation of misfolded proteins is a common pathological hallmark of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease. This has led to the development of small molecules aimed at inhibiting or reversing this process. This guide provides a head-to-head comparison of the promising small molecule NU-9 with other notable compounds—CLR01, Myricetin, Anle138b, and Cambinol—that target protein aggregation. The information is presented to aid researchers in evaluating these molecules for further investigation.
Mechanism of Action and Comparative Efficacy
NU-9 is a novel small molecule that has demonstrated efficacy in preclinical models of both ALS and Alzheimer's disease.[1][2][3][4][5][6] Its primary mechanism of action involves the enhancement of cellular clearance of misfolded protein aggregates.[1][3][7][8] Specifically, NU-9's effects are dependent on functional lysosomes and the activity of cathepsin B, a lysosomal protease.[1][7][8] This suggests that NU-9 facilitates the trafficking of protein aggregates to lysosomes for degradation.[9] In cellular and animal models, NU-9 has been shown to reduce the accumulation of amyloid-beta (Aβ) oligomers and decrease neuroinflammation.[2][3][5] A concentration of 400 nM of NU-9 has been shown to be effective in in vitro studies.[10]
For a comprehensive comparison, the following table summarizes the available quantitative data for NU-9 and its counterparts. It is important to note that direct head-to-head studies with standardized assays are limited, and the presented data is compiled from various independent studies.
Table 1: Quantitative Comparison of Small Molecules Targeting Protein Aggregation
| Small Molecule | Target Protein/Process | Assay Type | IC50 / EC50 / Kd / Effective Ratio | Reference(s) |
| NU-9 | Amyloid-beta oligomer accumulation | In vitro cellular assay | Effective at 400 nM | [10] |
| CLR01 | Amyloid-beta, tau, α-synuclein aggregation | Thioflavin T fluorescence, Turbidity | 1:1 to 1:3 (protein:CLR01) for complete inhibition | |
| Myricetin | Amyloid-beta aggregation | Thioflavin T assay | IC50 ≈ 25.3 µM (for Aβ42 aggregation) | [11] |
| Anle138b | α-synuclein aggregation, Prion protein aggregation | Fluorescence techniques, PMCA assay | Kd = 190 ± 120 nM (for α-synuclein fibrils), EC50 ≈ 7 µM (for prion strains) | [12][13] |
| Cambinol | Tau aggregation (cell-to-cell propagation) | FRET-based cellular assay | EC50 ≈ 14 µM | [14] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using the DOT language.
References
- 1. Inhibition of amyloid beta oligomer accumulation by NU-9: A unifying mechanism for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. ALS Drug NU-9 Shows Promising Results for Alzheimer's Disease in Animal Study [trial.medpath.com]
- 4. Inhibition of Protein Aggregation and the Development of NU-9 for Amyotrophic Lateral Sclerosis and Other Neurodegenerative Diseases | Borch Department of Medicinal Chemistry and Molecular Pharmacology [mcmp.purdue.edu]
- 5. ALS drug effectively treats Alzheimer’s disease in new animal study - Northwestern Now [news.northwestern.edu]
- 6. newsweek.com [newsweek.com]
- 7. Inhibition of amyloid beta oligomer accumulation by NU-9: A unifying mechanism for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NU-9 improves health of hSOD1G93A mouse upper motor neurons in vitro, especially in combination with riluzole or edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myricetin inhibits amyloid fibril formation of globular proteins by stabilizing the native structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anle138b and related compounds are aggregation specific fluorescence markers and reveal high affinity binding to α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of tau propagation using an inhibitor that targets the DK-switch of nSMase2 - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Experiments with AL-9 Compounds: A Comparative Guide
For researchers and drug development professionals, the replication of key experiments is a cornerstone of scientific validation. This guide provides a comparative analysis of experiments involving compounds referred to as "AL-9". It is important to note that literature search reveals two distinct compounds designated with similar nomenclature: This compound , a specific inhibitor of phosphatidylinositol-4-kinase IIIα (PI4KIIIα) primarily investigated in the context of Hepatitis C Virus (HCV) replication, and NU-9 (also known as AKV9), a promising therapeutic candidate for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2][3][4] This guide will cover both compounds to ensure comprehensive coverage for researchers.
Part 1: this compound, the PI4KIIIα Inhibitor
The compound this compound is a potent and specific inhibitor of phosphatidylinositol-4-kinase IIIα (PI4KIIIα), an enzyme essential for the replication of Hepatitis C Virus (HCV).[2] Its mechanism of action centers on the disruption of the virus's ability to form the membranous web, a specialized structure for its replication.
Mechanism of Action and Signaling Pathway
This compound exerts its antiviral effect by inhibiting PI4KIIIα, which in turn depletes the pool of phosphatidylinositol-4-phosphate (PI4P) in the plasma membrane.[2] PI4P is a crucial lipid for the integrity of the HCV-induced membranous web. The viral nonstructural protein 5A (NS5A) interacts with human choline kinase-α (hCKα) and PI4KIIIα to form a ternary complex, which is vital for robust PI4KIIIα activation and viral replication.[2] By inhibiting PI4KIIIα, this compound disrupts this process.
Caption: this compound inhibits PI4KIIIα, disrupting HCV replication.
Key Experiments and Protocols
Replicating the core findings for this compound involves cellular assays to determine its effect on PI4P levels and HCV replication.
Experimental Workflow:
Caption: Workflow for testing this compound's effect on HCV.
1. PI4P Level Analysis:
-
Objective: To demonstrate that this compound specifically reduces PI4P levels in the plasma membrane.
-
Methodology:
-
Culture cells (e.g., Huh7) that express HCV proteins.
-
Incubate the cells with this compound at various concentrations.
-
Fix and permeabilize the cells.
-
Use immunofluorescence with an antibody specific for PI4P to visualize its localization and abundance.
-
Quantify the fluorescence intensity at the plasma membrane and Golgi apparatus.
-
-
Expected Outcome: A dose-dependent decrease in PI4P levels at the plasma membrane with no significant change in the Golgi, indicating specificity for PI4KIIIα over PI4KIIIβ.[2]
2. NS5A Cluster Formation Assay:
-
Objective: To show that this compound treatment induces the formation of abnormally large clusters of the HCV NS5A protein.
-
Methodology:
-
Use cells expressing a fluorescently tagged NS5A protein.
-
Treat the cells with this compound.
-
Observe the localization of NS5A using fluorescence microscopy.
-
-
Expected Outcome: The formation of large NS5A clusters, a phenotype previously observed with PI4KIIIα silencing.[2]
Comparative Data
| Compound | Target | Effect on PI4P Levels (Plasma Membrane) | Effect on HCV Replication | Alternative Compounds |
| This compound | PI4KIIIα | Significant decrease[2] | Inhibition[2] | - |
| CK37 | hCKα | Impaired ER localization of PI4KIIIα and NS5A[2] | Inhibition[2] | hCKα inhibitor |
Part 2: NU-9, the Neuroprotective Compound
NU-9 is a novel compound showing significant promise in the treatment of neurodegenerative diseases by targeting the common pathology of protein misfolding and aggregation.[1][4]
Mechanism of Action and Signaling Pathway
NU-9's therapeutic effect stems from its ability to prevent the accumulation of toxic protein aggregates, such as mutant SOD-1, TDP-43, and amyloid beta oligomers, inside neurons.[1][4] The mechanism involves the enhancement of the cell's natural clearance pathways, specifically through the lysosomal system and the activity of the enzyme cathepsin B.[3][4]
Caption: NU-9 enhances lysosomal clearance of protein aggregates.
Key Experiments and Protocols
Key experiments for NU-9 focus on its ability to rescue neuronal degeneration in disease models.
Experimental Workflow:
Caption: Workflow for testing NU-9 in a neurodegeneration model.
1. Rescue of Diseased Neurons in ALS Mouse Model:
-
Objective: To demonstrate that NU-9 can prevent the degeneration of upper motor neurons in an ALS mouse model.
-
Methodology:
-
Utilize a mouse model of ALS, such as one expressing a mutant SOD1 gene.
-
Administer NU-9 to the mice, typically orally, over a prolonged period (e.g., 60 days).
-
At the end of the treatment period, sacrifice the mice and perform histological analysis of the motor cortex.
-
Measure the length and health of upper motor neuron axons.
-
-
Expected Outcome: Diseased neurons in NU-9 treated mice should appear similar to healthy control neurons, with lengthened axons compared to untreated diseased mice.[1]
2. Reduction of Amyloid Beta Oligomers in Alzheimer's Mouse Model:
-
Objective: To show that NU-9 reduces the accumulation of toxic amyloid beta oligomers (AβOs) in an Alzheimer's disease mouse model.
-
Methodology:
-
Use a mouse model of Alzheimer's disease.
-
Administer NU-9 orally.
-
Conduct memory tests to assess cognitive function.
-
Analyze brain tissue for the levels of AβOs and markers of neuroinflammation.
-
-
Expected Outcome: NU-9 treated mice should show improved performance on memory tests, reduced brain inflammation, and a significant reduction in the accumulation of AβOs.[3]
Comparative Data
| Compound | Primary Target/Mechanism | Effect on Protein Aggregation | Effect on Neuron Health | Alternative Approaches |
| NU-9 | Enhances lysosomal and cathepsin B activity[3][4] | Prevents accumulation of SOD-1, TDP-43, and AβOs[1][4] | Improves axon outgrowth and overall neuron health[1] | Multi-target drugs (e.g., sunitinib, sorafenib)[5] |
| Other Investigational Drugs | Varies (e.g., targeting specific enzymes, inflammation) | May target specific protein aggregates | Varies | - |
This guide provides a foundational understanding for replicating key experiments with both the PI4KIIIα inhibitor this compound and the neuroprotective compound NU-9. Researchers should consult the primary literature for detailed protocols and dosage information. The distinct mechanisms of action and experimental contexts for these two compounds highlight the importance of precise nomenclature in scientific research.
References
- 1. ALS Compound Could Be More Effective Than Existing Drugs | Technology Networks [technologynetworks.com]
- 2. AL-009 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ALS Drug NU-9 Shows Promising Results for Alzheimer's Disease in Animal Study [trial.medpath.com]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds [frontiersin.org]
The Emerging Therapeutic Profile of NU-9: A Comparative Outlook in the Landscape of Alzheimer's Disease Therapeutics
For Immediate Release
[City, State] – [Date] – As the scientific community intensifies its search for effective treatments for Alzheimer's disease, the experimental drug NU-9 is emerging as a promising candidate with a novel mechanism of action. Currently in preclinical development, NU-9 has demonstrated potential in addressing the underlying pathology of neurodegenerative diseases. This guide offers a comparative analysis of NU-9 against established and recently approved Alzheimer's medications, focusing on the critical aspect of the therapeutic window. This analysis is intended for researchers, scientists, and drug development professionals to provide a contextual understanding of NU-9's potential place in therapy.
Introduction to NU-9
NU-9 is an experimental small molecule compound that has shown promise in preclinical studies for both amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[1][2][3][4] Its primary mechanism of action is the reduction of toxic protein aggregation, specifically the buildup of amyloid beta oligomers within neurons, and the mitigation of subsequent neuroinflammation.[1][2][3][4] Unlike many existing therapies that target downstream symptoms, NU-9 aims to intervene in the core pathological processes of neurodegeneration.[2][3]
Understanding the Therapeutic Window
The therapeutic window is a critical concept in pharmacology, defining the dosage range of a drug that provides therapeutic benefits without causing significant toxic effects. It is the span between the minimum effective concentration (MEC) and the minimum toxic concentration (MTC). A wider therapeutic window is generally indicative of a safer drug, allowing for more flexibility in dosing and a lower risk of adverse events.
The determination of a therapeutic window is a key objective of preclinical toxicology and pharmacokinetic studies, which are currently underway for NU-9 to establish its safety profile and effective dose range before it can proceed to human clinical trials.[5]
Comparative Analysis: NU-9 and Other Alzheimer's Disease Drugs
While specific quantitative data on the therapeutic window of NU-9 is not yet publicly available pending the completion of preclinical safety studies, a qualitative comparison can be made based on the mechanisms of action and known effects of other Alzheimer's drugs.
| Drug Class | Representative Drugs | Mechanism of Action | Known Efficacy & Tolerability Profile |
| Experimental Small Molecule | NU-9 | Reduces intracellular amyloid beta oligomer formation and neuroinflammation.[1][2][3][4] | Preclinical data in animal models show improved memory and reduced brain inflammation. Toxicology and pharmacokinetic studies are ongoing to determine the therapeutic window.[1][3][5] |
| Anti-Amyloid Monoclonal Antibodies | Lecanemab (Leqembi), Donanemab | Bind to and promote the clearance of amyloid plaques from the brain. | Modestly slow cognitive decline in early Alzheimer's. Associated with Amyloid-Related Imaging Abnormalities (ARIA), which can include cerebral edema (ARIA-E) and microhemorrhages (ARIA-H).[6][7][8] |
| Cholinesterase Inhibitors | Donepezil (Aricept), Rivastigmine, Galantamine | Increase the levels of acetylcholine, a neurotransmitter involved in memory and learning. | Provide symptomatic relief for a period but do not alter the course of the disease. Common side effects include nausea, vomiting, and diarrhea.[7][8] |
| NMDA Receptor Antagonists | Memantine (Namenda) | Blocks the effects of excess glutamate, a neurotransmitter that can be toxic to neurons. | Used to treat moderate to severe Alzheimer's disease, often in combination with cholinesterase inhibitors. Generally well-tolerated. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams have been generated.
References
- 1. ALS Drug NU-9 Shows Promising Results for Alzheimer's Disease in Animal Study [trial.medpath.com]
- 2. NU-9 Alzheimer’s Treatment May Halt Brain Inflammation | Lab Manager [labmanager.com]
- 3. ALS drug effectively treats Alzheimer’s disease in new animal study - Northwestern Now [news.northwestern.edu]
- 4. newsweek.com [newsweek.com]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. Therapeutic time window of disease‐modifying therapy for early Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alzheimer's: Medicines help manage symptoms and slow decline - Mayo Clinic [mayoclinic.org]
- 8. New and emerging drug therapies for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of A-9 Aluminum Cutting Fluid
Disclaimer: The following information pertains to A-9 Aluminum Cutting Fluid . It is assumed that "AL-9" is a typographical error. Always refer to the specific Safety Data Sheet (SDS) for the product in your possession and comply with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of A-9 Aluminum Cutting Fluid, a product primarily composed of mineral oil with proprietary additives. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Quantitative Data Summary
The following table summarizes the key quantitative data for A-9 Aluminum Cutting Fluid, crucial for its safe handling and disposal.
| Property | Value | Citation(s) |
| Specific Gravity (H₂O=1) | 0.883 @ 25°C | [1] |
| Boiling Point | 400°F (204.4°C) | [1] |
| Flash Point | 266°F (130°C) Closed Cup | [1] |
| Vapor Pressure | 0.1 mm Hg @ 100°F (37.8°C) | [1] |
| Solubility in Water | Negligible | [1] |
| pH | Not Applicable | [1] |
| TLV for Oil Mist (ACGIH) | 5 mg/m³ (TWA 8h) | [2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the detailed methodology for the safe disposal of A-9 Aluminum Cutting Fluid.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Wear appropriate PPE, including nitrile-type, oil-resistant gloves, chemical safety goggles or a full faceshield, and a lab coat or apron.[1]
- In situations where misting may occur, a NIOSH-approved respirator for oil mists should be used.[3]
- Ensure an eyewash station and safety shower are readily accessible in the work area.[3]
- Avoid direct contact with skin and eyes.[1]
- Prevent the generation of oil mist.[1]
2. Spill Management and Waste Collection:
- In the event of a spill, treat it as an oil spill.[1]
- Contain the spill to prevent it from entering drains, sewers, or waterways.[3][4]
- Use a non-combustible absorbent material such as clay, sand, or another suitable absorbent to soak up the fluid.[1][3]
- Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and DOT-approved chemical waste container.[1][4]
3. Waste Storage:
- Store the sealed waste container in a cool, dry, and well-ventilated area.[3]
- Keep the container away from heat, open flames, sparks, and strong oxidizing agents.[1][3]
- The storage area should comply with local and national regulations for combustible liquids.[4]
4. Final Disposal:
- The waste must be transported in a DOT-approved container to an EPA-approved treatment, storage, and disposal facility.[1]
- Disposal must be conducted in strict accordance with all applicable local, state, and federal regulations.[1][3][4]
- Do not dispose of the fluid down the drain or in the regular trash.
Logical Workflow for A-9 Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of A-9 Aluminum Cutting Fluid.
Caption: Workflow for the safe disposal of A-9 Aluminum Cutting Fluid.
References
Essential Safety and Operational Guide for Handling AL-9 Aluminum Alloy
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of AL-9, an aluminum-silicon-magnesium casting alloy. The information is intended for researchers, scientists, and drug development professionals working with this material in a laboratory setting.
Material Identification and Properties
This compound is a designated aluminum alloy with specific physical and chemical characteristics. Understanding these properties is fundamental to safe handling.
Chemical Composition of this compound
| Element | Content (%) |
| Copper (Cu) | 0.1 max |
| Magnesium (Mg) | 0.2 - 0.6 |
| Silicon (Si) | 10.0 - 13.0 |
| Iron (Fe) | 0.6 max |
| Manganese (Mn) | 0.3 - 0.7 |
| Nickel (Ni) | 0.1 max |
| Zinc (Zn) | 0.1 max |
| Lead (Pb) | 0.1 max |
| Tin (Sn) | 0.05 max |
| Titanium (Ti) | 0.2 max |
| Aluminum (Al) | Remainder |
Source: Adapted from various sources providing chemical composition of similar aluminum casting alloys.[1][2]
Physical and Mechanical Properties of this compound
| Property | Value |
| Physical State | Solid |
| Appearance | Silver-gray metallic |
| Odor | Odorless |
| Melting Point | 521-650°C (970-1200°F)[3] |
| Boiling Point | 2494°C (4521°F)[3] |
| Density | 2.68 g/cm³ |
| Solubility | Insoluble in water |
| Tensile Strength | 137 - 295 N/mm² (varies with casting method and heat treatment)[2][4] |
| Brinell Hardness | 45 - 110 HB (varies with casting method and heat treatment)[2][4] |
Hazard Identification and Personal Protective Equipment (PPE)
While solid this compound is generally non-hazardous, certain operations such as cutting, grinding, or melting can generate dust or fumes that pose health risks.[5]
Potential Hazards:
-
Inhalation: Dust and fumes can cause respiratory irritation and metal fume fever, with symptoms including a metallic taste, headache, fever, chills, and muscle aches.[6]
-
Skin Contact: Dust may cause skin irritation.[6] Molten metal will cause severe burns.
-
Eye Contact: Flying particles can cause mechanical irritation. Dust may also be an irritant.[3]
-
Fire and Explosion: Fine dust or powder can form explosive mixtures in the air.[7] Molten aluminum can react violently with water.[3]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield is required when handling molten metal or performing operations that generate significant particles.[8][9][10] |
| Hand Protection | Leather or other durable gloves | For general handling of solid this compound. |
| Thermally resistant gloves | Required when handling heated or molten material.[6] | |
| Cut-resistant gloves | Recommended when machining or cutting the alloy.[11] | |
| Body Protection | Laboratory coat or coveralls | To protect against dust and splashes. |
| Flame-retardant clothing | Must be worn when working with molten metal. | |
| Respiratory Protection | N95 respirator or higher | Required if dust or fumes are generated and ventilation is inadequate. Use a NIOSH-approved respirator.[6][11] |
Safe Handling and Operational Procedures
Adherence to standard operating procedures is crucial for minimizing risks associated with handling this compound.
General Handling Workflow
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Specific Handling Protocols:
-
Storage: Store in a dry, cool, well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizers.[3]
-
Machining/Grinding: Use appropriate ventilation and dust collection systems. Carbide-tipped tools with large rake angles and low cutting speeds are recommended. A coolant and lubricant should be used.
-
Molten Alloy: Handle with extreme caution. Ensure all equipment and containers are dry before pouring molten metal to prevent violent reactions.[3] Do not allow contact with water.
-
Spills: For solid spills (e.g., dust, shavings), clean up in a way that avoids generating dust.[3] Wet methods or HEPA-filtered vacuums are preferred.
Emergency Procedures
In case of an emergency, follow these procedures.
Emergency Response Logic
Caption: Decision-making flow for emergency situations involving this compound.
First Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Wash the affected area with mild soap and water. If irritation persists, seek medical attention.[3] For burns from molten metal, cool the area with water and seek immediate medical attention.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3]
-
Ingestion: Ingestion of dust may cause gastrointestinal irritation.[3] Seek medical advice.
Fire Fighting Measures:
-
For fires involving solid this compound, use extinguishing media appropriate for the surrounding fire.[6]
-
For fires involving aluminum powder or dust, use a Class D extinguishing agent, dry sand, or special powder against metal fires. DO NOT USE WATER , as it can react violently and cause an explosion.[6]
Disposal Plan
Proper disposal of this compound waste is essential to ensure environmental and regulatory compliance.
Disposal Considerations:
-
Solid Waste: Solid pieces of this compound, such as turnings and shavings, should be collected for recycling.
-
Powdered Waste: Aluminum powder or dust should be handled as hazardous waste due to its flammability and reactivity.
-
Containers: Empty containers should be handled as if they still contain the product.[3]
-
Regulations: All waste must be disposed of in accordance with local, state, and federal regulations. Do not flush into surface water or sewer systems.[3]
Disposal Workflow
Caption: Procedural steps for the proper disposal of this compound waste materials.
References
- 1. ahead4-hadleigh-castings.s3.eu-west-2.amazonaws.com [ahead4-hadleigh-castings.s3.eu-west-2.amazonaws.com]
- 2. Aluminium Die Casting Alloys | Aluminium LM9 [mrt-castings.co.uk]
- 3. wlv.com [wlv.com]
- 4. AL9 (GOST): Properties, Composition, and Best Uses | Total Materia [totalmateria.com]
- 5. unifiedalloys.com [unifiedalloys.com]
- 6. belmontmetals.com [belmontmetals.com]
- 7. fishersci.com [fishersci.com]
- 8. osha.gov [osha.gov]
- 9. osha.gov [osha.gov]
- 10. Shop PPE - Personal Protective Equipment | J.J. Keller [jjkeller.com]
- 11. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
